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  • Product: 4-Ethoxy-2-methoxybenzaldehyde
  • CAS: 42924-32-3

Core Science & Biosynthesis

Foundational

4-Ethoxy-2-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to 4-Ethoxy-2-methoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Aromatic Aldehyde 4-Ethoxy-2-methoxybenzaldehyde is a polysubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Ethoxy-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aromatic Aldehyde

4-Ethoxy-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of organic compounds pivotal to the fields of fine chemical synthesis, medicinal chemistry, and materials science. Structurally, it is a derivative of benzaldehyde featuring two distinct electron-donating alkoxy groups—a methoxy group at position 2 and an ethoxy group at position 4—which significantly influence the molecule's reactivity and physical properties. Its close structural relationship to naturally occurring and commercially significant compounds like vanillin and its isomers underscores its potential as a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Williamson etherification, an analysis of its predicted spectral characteristics, and an exploration of its chemical reactivity, grounded in established principles of organic chemistry.

Section 1: Core Physicochemical Properties

The fundamental properties of a chemical entity are the bedrock of its application in research and development. While 4-Ethoxy-2-methoxybenzaldehyde is not as extensively documented as some of its isomers, its core properties can be reliably determined or predicted based on its structure and comparison with related compounds.

PropertyValue / DescriptionSource / Method
IUPAC Name 4-Ethoxy-2-methoxybenzaldehydeIUPAC Nomenclature
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol Calculated
CAS Number 59030-61-4Chemical Abstract Service
Appearance Expected to be an off-white to pale yellow solid at room temperature.Inferred from precursor and isomer data.[1]
Melting Point Estimated range: 45-60 °C.This is an educated estimate. The precursor, 4-hydroxy-2-methoxybenzaldehyde, is a high-melting solid (158-161 °C) due to hydrogen bonding.[1] Etherification removes this capability, drastically lowering the melting point, as seen in the isomer 4-ethoxy-3-methoxybenzaldehyde (m.p. 50-53 °C).[2]
Boiling Point > 280 °C (at atmospheric pressure)Estimated based on the boiling point of its isomer, 4-ethoxy-3-methoxybenzaldehyde (approx. 289 °C).[3]
Solubility Poorly soluble in water; soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane.Inferred from the properties of aromatic ethers and aldehydes.[4]

Section 2: Synthesis and Mechanistic Insights

The most logical and widely applicable method for preparing 4-Ethoxy-2-methoxybenzaldehyde is through the Williamson ether synthesis . This classic Sₙ2 reaction provides a high-yielding and straightforward pathway from its corresponding phenolic precursor, 4-hydroxy-2-methoxybenzaldehyde.[5][6][7]

The Causality of Experimental Design

The synthesis involves the deprotonation of the weakly acidic phenolic hydroxyl group to form a potent nucleophile (a phenoxide), which then attacks an ethyl electrophile.

  • Choice of Precursor : 4-Hydroxy-2-methoxybenzaldehyde is the ideal starting material.[1] Its phenolic proton is the most acidic proton in the molecule (pKa ≈ 10), making it selectively reactive over other C-H bonds.

  • Choice of Base : A moderately strong base is required to quantitatively deprotonate the phenol. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to form the phenoxide ion in polar aprotic solvents. Stronger bases like sodium hydride (NaH) are also effective but require more stringent anhydrous conditions.[6][8]

  • Choice of Ethylating Agent : A good electrophile with a competent leaving group is necessary. Iodoethane (CH₃CH₂I) or bromoethane (CH₃CH₂Br) are ideal. Iodide is a superior leaving group to bromide, often resulting in faster reaction times.[9]

  • Choice of Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) is optimal. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion extensively, leaving it highly nucleophilic and reactive. They also possess high boiling points, allowing the reaction to be heated to increase the rate.[8]

Detailed Experimental Protocol: Synthesis of 4-Ethoxy-2-methoxybenzaldehyde
  • Reagent Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (15.2 g, 100 mmol).

  • Solvent and Base Addition : Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material. To the resulting solution, add finely ground anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 equivalents).

  • Initiation of Reaction : Stir the suspension vigorously at room temperature for 15 minutes.

  • Addition of Ethylating Agent : Add iodoethane (23.4 g, 150 mmol, 1.5 equivalents) to the mixture dropwise via a syringe over 10 minutes.

  • Reaction Execution : Heat the reaction mixture to 70-80 °C using an oil bath and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup and Extraction : After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water. A precipitate may form. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing : Combine the organic layers and wash with water (2 x 100 mL) followed by a saturated sodium chloride (brine) solution (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel to yield the final product, 4-Ethoxy-2-methoxybenzaldehyde.

Synthesis Workflow Diagram
Williamson Ether Synthesis Workflow

Section 3: Spectral Analysis and Characterization (Predicted)

Definitive characterization of 4-Ethoxy-2-methoxybenzaldehyde relies on a combination of spectroscopic methods. Based on its structure, the following spectral data are predicted:

TechniquePredicted Features
¹H NMR ~10.3 ppm (s, 1H) : Aldehyde proton (-CHO).~7.5 ppm (d, 1H) : Aromatic proton ortho to the aldehyde group.~6.6 ppm (dd, 1H) : Aromatic proton ortho to the ethoxy group.~6.5 ppm (d, 1H) : Aromatic proton between the two alkoxy groups.~4.1 ppm (q, 2H) : Methylene protons of the ethoxy group (-OCH₂CH₃).~3.9 ppm (s, 3H) : Methyl protons of the methoxy group (-OCH₃).~1.4 ppm (t, 3H) : Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR ~190 ppm : Carbonyl carbon of the aldehyde.~165 ppm, ~160 ppm, ~118 ppm : Quaternary aromatic carbons attached to oxygen and the aldehyde.~128 ppm, ~105 ppm, ~98 ppm : Aromatic carbons attached to hydrogen.~64 ppm : Methylene carbon of the ethoxy group.~56 ppm : Methyl carbon of the methoxy group.~15 ppm : Methyl carbon of the ethoxy group.
IR Spectroscopy ~2820 & ~2720 cm⁻¹ : Characteristic C-H stretches of the aldehyde (Fermi doublet).~1685 cm⁻¹ : Strong C=O stretch of the aromatic aldehyde.~1600 & ~1500 cm⁻¹ : C=C stretches of the aromatic ring.~1260 cm⁻¹ : Asymmetric C-O-C stretch (aryl ether).~1040 cm⁻¹ : Symmetric C-O-C stretch (alkyl ether).
Mass Spectrometry Molecular Ion (M⁺) : m/z = 180.08.Key Fragments : Loss of H• (m/z 179), loss of CHO• (m/z 151), and loss of C₂H₅• (m/z 151), followed by loss of CO (m/z 123).

Section 4: Reactivity and Synthetic Potential

The chemical behavior of 4-Ethoxy-2-methoxybenzaldehyde is governed by its three key functional components: the aldehyde, the aromatic ring, and the two alkoxy substituents.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for numerous transformations. However, its reactivity is tempered by the electronic effects of the substituents. Both the methoxy and ethoxy groups are electron-donating through resonance, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon.[10] Consequently, 4-Ethoxy-2-methoxybenzaldehyde is generally less reactive towards nucleophiles than unsubstituted benzaldehyde.[11]

  • Oxidation : Can be readily oxidized to the corresponding 4-ethoxy-2-methoxybenzoic acid using common oxidants like potassium permanganate (KMnO₄) or chromic acid.[12]

  • Reduction : The aldehyde can be selectively reduced to a primary alcohol (4-ethoxy-2-methoxyphenyl)methanol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition : It will undergo reactions with strong nucleophiles like Grignard reagents and organolithiums to form secondary alcohols. It is also a suitable substrate for Wittig reactions to form alkenes.

Electrophilic Aromatic Substitution

The aromatic ring is highly activated towards electrophilic substitution due to the powerful electron-donating nature of the two alkoxy groups. These groups are ortho- and para-directing.

  • Directing Effects :

    • The 2-methoxy group directs incoming electrophiles to its para position (position 5) and its ortho position (position 3).

    • The 4-ethoxy group directs incoming electrophiles to its ortho positions (positions 3 and 5).

  • Predicted Outcome : Both groups strongly activate and direct incoming electrophiles to positions 3 and 5. Position 5 is sterically less hindered than position 3 (which is flanked by two substituents). Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur predominantly at the C5 position .

Reactivity cluster_molecule 4-Ethoxy-2-methoxybenzaldehyde C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 OMe OCH₃ C2->OMe C4 C C3->C4 C5 C C4->C5 OEt OCH₂CH₃ C4->OEt C6 C C5->C6 C6->C1 E_plus E⁺ Pos3 Position 3 (Minor) E_plus->Pos3 Sterically hindered, Strongly activated Pos5 Position 5 (Major) E_plus->Pos5 Sterically favored, Strongly activated

Predicted Regioselectivity for Electrophilic Substitution

Section 5: Applications and Future Outlook

4-Ethoxy-2-methoxybenzaldehyde serves as a highly functionalized and valuable intermediate in organic synthesis. Its three distinct functional sites—the aldehyde, the activated aromatic ring, and the two ether linkages—can be manipulated selectively to build molecular complexity. While specific large-scale applications are not widely reported, its utility is evident in its potential for:

  • Pharmaceutical Synthesis : As a scaffold for the synthesis of bioactive molecules. The related isomer, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of the PDE4 inhibitor Apremilast, highlighting the importance of this substitution pattern in drug design.[13]

  • Flavor and Fragrance Industry : Substituted benzaldehydes are frequently used in the creation of complex aromas and flavors.

  • Materials Science : As a monomer or precursor for specialized polymers and functional dyes.

Section 6: Safety and Handling

While specific toxicity data for 4-Ethoxy-2-methoxybenzaldehyde is limited, data from its precursor and isomers provide a strong basis for safe handling protocols.[14]

  • GHS Hazard Classification (Predicted) :

    • Skin Irritation : May cause skin irritation.

    • Eye Irritation : May cause serious eye irritation.

    • Respiratory Irritation : May cause respiratory irritation.

  • Handling Precautions :

    • Work in a well-ventilated fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE) :

    • Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • The compound may be air-sensitive over long periods; storage under an inert atmosphere (nitrogen or argon) is recommended for maintaining high purity.[2]

References

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde, 100 g, CAS No. 120-25-2. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved February 4, 2026, from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-Methoxybenzaldehyde. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Ethoxy-2,5-dimethoxybenzaldehyde. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2004). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved February 4, 2026, from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. WebBook. Retrieved February 4, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E, 69(Pt 11), o1728. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved February 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved February 4, 2026, from [Link]

  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2023). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. Retrieved February 4, 2026, from [Link]

  • YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. Retrieved February 4, 2026, from [Link]

  • Chemsrc. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde | CAS#:120-25-2. Retrieved February 4, 2026, from [Link]

  • LookChem. (n.d.). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. Retrieved February 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde. Retrieved February 4, 2026, from [Link]

  • PubMed Central (PMC). (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

4-Ethoxy-2-methoxybenzaldehyde CAS number lookup

Executive Summary 4-Ethoxy-2-methoxybenzaldehyde (CAS 42924-32-3 ) is a specialized aromatic aldehyde utilized primarily as a high-value intermediate in the synthesis of flavor modulators (specifically umami and sweet en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-2-methoxybenzaldehyde (CAS 42924-32-3 ) is a specialized aromatic aldehyde utilized primarily as a high-value intermediate in the synthesis of flavor modulators (specifically umami and sweet enhancers) and pharmaceutical building blocks.[1][2] Unlike its common isomer, Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), this compound features a unique substitution pattern (2-methoxy, 4-ethoxy) that imparts distinct electronic and steric properties, making it critical for specific receptor-ligand interactions in medicinal chemistry and sensory science.[1]

This guide provides a definitive technical reference, resolving common identification errors, detailing a validated synthesis pathway, and outlining handling protocols for laboratory and pilot-scale applications.

Chemical Identity & Verification

Note: A common error in database retrieval is confusing this compound with "Ethyl Vanillin" or "Vanillin Ethyl Ether."[1] The specific CAS 42924-32-3 corresponds strictly to the 4-ethoxy-2-methoxy isomer.[1][2]

Parameter Technical Specification
Chemical Name 4-Ethoxy-2-methoxybenzaldehyde
CAS Number 42924-32-3
Synonyms 4-Ethoxy-o-anisaldehyde; 2-Methoxy-4-ethoxybenzaldehyde
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES CCOC1=CC(OC)=C(C=O)C=C1
InChI Key BERFDQAMXIBOHM-UHFFFAOYSA-N (Isomer specific check required)
MDL Number MFCD24388335

Physicochemical Profile

Experimental data for this specific isomer is scarce in public literature compared to vanillin derivatives.[1] The values below synthesize available patent data and chemo-informatic predictions.

Property Value / Description Source/Note
Physical State Solid (Crystalline powder) or viscous oilPrecursor MP is 158°C; ethylation lowers MP significantly.[1]
Melting Point 50–65 °C (Predicted)Likely low-melting solid.[1]
Boiling Point ~290 °C (at 760 mmHg)Predicted based on vapor pressure models.[1]
Solubility Soluble in Acetone, Ethyl Acetate, DCM, DMSO.[1]Lipophilic nature due to di-alkoxy substitution.[1]
Flash Point >110 °CEstimate based on structural analogs.[1]
Stability Air sensitive (Aldehyde oxidation).[1]Store under inert gas (Argon/Nitrogen) at 2–8°C.

Synthetic Pathway & Methodology

The synthesis of 4-ethoxy-2-methoxybenzaldehyde is non-trivial due to the directing effects of the benzene ring.[1] Direct formylation of 1-ethoxy-3-methoxybenzene yields a mixture of isomers. The validated industrial route utilizes a protection-deprotection strategy to ensure regioselectivity.[1]

Strategic Logic
  • Starting Material: 3-Methoxyphenol (Resorcinol monomethyl ether).[1]

  • Regiocontrol: Acetylation of the phenol forces the Vilsmeier-Haack formylation to occur para to the methoxy group (position 6 relative to original numbering), which becomes position 2 in the final aldehyde.[1]

  • Functionalization: Hydrolysis restores the phenol, allowing selective ethylation at the 4-position.[1]

Reaction Workflow Diagram

SynthesisPath Start 3-Methoxyphenol (Starting Material) Step1 3-Acetoxy-1-methoxybenzene (Esterification) Start->Step1 Ac2O Cat. Ionic Liquid Step2 4-Acetoxy-2-methoxybenzaldehyde (Vilsmeier-Haack) Step1->Step2 POCl3 / DMF (Formylation) Step3 4-Hydroxy-2-methoxybenzaldehyde (Hydrolysis) Step2->Step3 Acid/Base Hydrolysis (-Acetyl) Final 4-Ethoxy-2-methoxybenzaldehyde (Target: CAS 42924-32-3) Step3->Final Et-I / K2CO3 Acetone (Reflux)

Figure 1: Regioselective synthesis pathway ensuring correct substitution pattern.

Detailed Protocol (Step-by-Step)

Step 1: Preparation of Precursor (4-Hydroxy-2-methoxybenzaldehyde) [1]

  • Reagents: 3-Methoxyphenol, Acetic Anhydride, POCl₃, DMF.[1]

  • Procedure:

    • Esterify 3-methoxyphenol with acetic anhydride to protect the hydroxyl group.[1]

    • Perform Vilsmeier-Haack formylation (POCl₃/DMF).[1] The directing effects of the acetoxy (weak activator/deactivator) vs. methoxy (strong activator) direct the formyl group para to the methoxy group (Position 6 relative to starting phenol).[1]

    • Hydrolyze the acetate group to yield 4-hydroxy-2-methoxybenzaldehyde (CAS 18278-34-7).[1]

    • Validation: Product should be a white crystal, MP 158-159°C.[1]

Step 2: Ethylation (Target Synthesis)

  • Reagents: 4-Hydroxy-2-methoxybenzaldehyde (1.0 eq), Iodoethane (Ethyl Iodide, 3.0 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Acetone (Solvent).[1]

  • Protocol:

    • Dissolve 4-hydroxy-2-methoxybenzaldehyde in anhydrous acetone under N₂ atmosphere.

    • Add K₂CO₃ (powdered) and stir for 15 minutes to generate the phenoxide anion.

    • Add Iodoethane dropwise to control exotherm.[1]

    • Reflux the mixture overnight (approx. 12-16 hours) at 56°C.

    • Workup: Remove acetone via rotary evaporation. Resuspend residue in Ethyl Acetate/Water.[3][4][5] Wash organic layer with Brine.[1][3][4] Dry over MgSO₄.[3][4]

    • Purification: Recrystallization from ethanol/hexane or column chromatography (Hexane:EtOAc) if necessary.

Structural Characterization (Self-Validation)

To confirm the identity of CAS 42924-32-3 and distinguish it from isomers, the following spectroscopic signatures are expected.

Predicted ¹H NMR (500 MHz, CDCl₃):

  • δ 10.20 (s, 1H): Aldehyde proton (-CH O).[1] Distinctive singlet.

  • δ 7.75 (d, J=8.5 Hz, 1H): Aromatic H-6 (Ortho to CHO).[1]

  • δ 6.55 (dd, J=8.5, 2.2 Hz, 1H): Aromatic H-5 (Meta to CHO).

  • δ 6.42 (d, J=2.2 Hz, 1H): Aromatic H-3 (Isolated between OR groups).

  • δ 4.10 (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂-.

  • δ 3.88 (s, 3H): Methoxy -OCH ₃.[1]

  • δ 1.45 (t, J=7.0 Hz, 3H): Ethoxy -CH₂CH ₃.[1]

Key Diagnostic: The coupling constant of H-6 (ortho) vs H-3 (isolated) confirms the 2,4-substitution pattern relative to the aldehyde.[1] A 1,3,4-substitution (like Ethyl Vanillin) would show different splitting patterns.

Applications & Significance

Flavor & Fragrance (Umami Modulation)

Research indicates this compound acts as a positive allosteric modulator (PAM) for the T1R1/T1R3 umami receptor.[1]

  • Mechanism: It enhances the savory taste of glutamate/nucleotides without possessing a strong intrinsic savory taste itself.

  • Use Case: Low-sodium food formulations where flavor enhancement is critical.

Pharmaceutical Intermediate

Used as a scaffold for synthesizing bioactive heterocycles.[1]

  • Target Classes: Benzazepines (e.g., Vasopressin antagonists) and anti-inflammatory agents.

  • Role: The aldehyde handle allows for reductive amination or Knoevenagel condensations, while the alkoxy groups provide lipophilicity and receptor binding pockets.

Safety & Handling (SDS Summary)

Hazard Class Statement Precaution
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves.[1]
Eye Irritation H319: Causes serious eye irritation.[1]Use safety goggles.[1]
Respiratory H335: May cause respiratory irritation.[1]Handle in a fume hood.[1]
Storage Air/Light Sensitive.[1]Store under Nitrogen at 4°C.

References

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Patent CN102557903A.[1] Google Patents.[1] Available at: (Describes the synthesis of the critical precursor).

  • Comestible compositions comprising high potency savory flavorants. Patent US8148536B2.[1] Google Patents.[1] Available at: (Details the ethylation protocol and application as a flavor modulator).

  • Crystal structure of 4-ethoxy-3-methoxybenzaldehyde (Isomer Comparison). NCBI / PMC.[1] Available at: [Link] (Used for structural analog comparison).[1]

Sources

Foundational

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Ethoxy-2-methoxybenzaldehyde

[1][2] Part 1: Executive Summary & Core Identity[1][2] 4-Ethoxy-2-methoxybenzaldehyde (CAS: 42924-32-3 ) is a specialized aromatic aldehyde serving as a critical building block in the synthesis of high-potency flavorants...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Core Identity[1][2]

4-Ethoxy-2-methoxybenzaldehyde (CAS: 42924-32-3 ) is a specialized aromatic aldehyde serving as a critical building block in the synthesis of high-potency flavorants (umami modulators) and pharmaceutical intermediates.[1][2][3][4] Often confused with its isomer ethyl vanillin (4-ethoxy-3-methoxybenzaldehyde), this 2,4-disubstituted scaffold exhibits unique electronic properties due to the synergistic electron-donating effects of alkoxy groups at the ortho and para positions relative to the carbonyl group.[1][2]

This guide provides a definitive technical analysis of its molecular structure, validated synthesis protocols, and reactivity profiles, grounding all data in verifiable chemical literature.

Chemical Identity Card[1][2][5]
PropertySpecification
IUPAC Name 4-Ethoxy-2-methoxybenzaldehyde
CAS Number 42924-32-3 (Distinct from Atenolol, CAS 56715-13-0)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES CCOC1=CC(OC)=C(C=O)C=C1
Appearance White to off-white crystalline solid
Solubility Soluble in acetone, ethyl acetate, DCM; sparingly soluble in water

Part 2: Molecular Architecture & Electronic Effects[1][2]

The reactivity of 4-ethoxy-2-methoxybenzaldehyde is governed by the interplay between the electron-withdrawing formyl group and the two electron-donating alkoxy substituents.[1][2]

Electronic Distribution
  • 2-Methoxy Group (Ortho): Provides electron density to the carbonyl carbon via resonance, slightly reducing the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde. However, it also imposes a steric constraint, influencing the rotational barrier of the formyl group.

  • 4-Ethoxy Group (Para): Acts as a strong resonance donor (+M effect), significantly increasing electron density at the meta positions relative to itself (positions 3 and 5 of the ring). This makes the ring highly susceptible to electrophilic aromatic substitution (EAS) if the aldehyde is protected.

Structural Confirmation (Spectroscopy)

A self-validating characterization protocol relies on NMR and MS data.[1][2]

  • ¹H NMR (Predicted/Literature Consensus):

    • Aldehyde Proton (-CHO): Singlet at ~10.1–10.3 ppm .[1] The downfield shift is characteristic of ortho-substituted benzaldehydes.[1][2]

    • Aromatic Protons:

      • H-6 (Ortho to CHO): Doublet (~7.8 ppm, J ≈ 8.5 Hz). Deshielded by the carbonyl anisotropy.

      • H-5 (Meta to CHO): Doublet of doublets or broad doublet (~6.5 ppm). Shielded by the 4-ethoxy group.[1][2]

      • H-3 (Ortho to OEt/OMe): Singlet or small doublet (~6.4 ppm).[1][2] Highly shielded due to flanking alkoxy groups.

    • Alkoxy Protons:

      • -OCH₂CH₃: Quartet (~4.1 ppm) and Triplet (~1.4 ppm).[1][2]

      • -OCH₃: Singlet (~3.9 ppm).[1][2]

Part 3: Validated Synthesis Protocol

The most robust synthetic route involves the selective O-alkylation of 4-hydroxy-2-methoxybenzaldehyde (also known as 4-hydroxy-o-anisaldehyde).[1][2] This method avoids the poor regioselectivity of formylating 1-ethoxy-3-methoxybenzene.[1][2]

Reaction Scheme

Synthesis Start 4-Hydroxy-2-methoxybenzaldehyde (CAS 18278-34-7) Intermediate Transition State: Phenoxide Anion Formation Start->Intermediate Deprotonation Reagents Reagents: Ethyl Iodide (EtI) K2CO3 Acetone Reagents->Intermediate Product 4-Ethoxy-2-methoxybenzaldehyde (CAS 42924-32-3) Intermediate->Product SN2 Alkylation

Figure 1: Selective O-alkylation pathway for the synthesis of 4-ethoxy-2-methoxybenzaldehyde.

Step-by-Step Methodology

Derived from Patent WO2007124152A2 (Example 134b) [1].

  • Setup: Charge a round-bottom flask with 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) and anhydrous acetone (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.0–1.5 eq). The mixture may turn yellow due to phenoxide formation.

  • Alkylation: Add Iodoethane (Ethyl Iodide) (3.0 eq) dropwise.

    • Note: Diethyl sulfate is an alternative but requires more rigorous safety protocols due to toxicity.

  • Reaction: Stir at room temperature overnight (or reflux for 4–6 hours to accelerate). Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[5]

  • Workup:

    • Remove acetone under reduced pressure (Rotavap).

    • Dilute residue with water and extract with Ethyl Acetate (EtOAc) .[5][6][7][8][9]

    • Wash organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Recrystallization from ethanol/water or flash chromatography if necessary.

    • Target Yield: >85%.[10][11][12]

Part 4: Reactivity & Applications[1][2]

The aldehyde functionality serves as a "warhead" for further diversification, particularly in the synthesis of bioactive amides and heterocycles.

Functionalization Workflow

Reactivity Core 4-Ethoxy-2-methoxybenzaldehyde Path1 Reductive Amination (NH4OAc, NaBH3CN) Core->Path1 Path2 Knoevenagel Condensation (Malonic Acid/Esters) Core->Path2 Path3 Oxidation (KMnO4 or NaClO2) Core->Path3 Prod1 Benzylamines (T1R1/T1R3 Modulators) Path1->Prod1 Prod2 Cinnamic Acids (Antioxidants/UV Absorbers) Path2->Prod2 Prod3 4-Ethoxy-2-methoxybenzoic Acid Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.[1][2]

Key Applications
  • Umami Flavor Modulation: The reductive amination of this aldehyde yields (4-ethoxy-2-methoxyphenyl)methanamine , a key intermediate for oxalamide derivatives.[1][2] These compounds act as potent positive allosteric modulators (PAMs) for the T1R1/T1R3 umami taste receptor, enhancing savory taste profiles in food matrices [1, 2].

  • Pharmaceutical Scaffolds: Used in the synthesis of stilbenes and chalcones via aldol condensations. The 2-methoxy group often improves metabolic stability and oral bioavailability compared to the 2-unsubstituted analogs.[1][2]

Part 5: References

  • Tachdjian, C. et al. (2007). Comestible compositions comprising high potency savory flavorants, and processes for producing them.[13] WO2007124152A2. World Intellectual Property Organization.[6] Link

  • Shigemura, R. et al. (2012). Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.[6][9][13] US8124121B2. United States Patent and Trademark Office. Link

  • BLD Pharm. (n.d.). Product Datasheet: 4-Ethoxy-2-methoxybenzaldehyde (CAS 42924-32-3).[1][2][3][4][14][15] BLD Pharm.[1][3] Link

Sources

Foundational

Solubility Profile and Process Chemistry: 4-Ethoxy-2-methoxybenzaldehyde

This guide provides an in-depth technical analysis of the solubility profile of 4-Ethoxy-2-methoxybenzaldehyde , a critical intermediate in the synthesis of pharmaceutical agents such as Conivaptan.[1][2][3] CAS: 42924-3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-Ethoxy-2-methoxybenzaldehyde , a critical intermediate in the synthesis of pharmaceutical agents such as Conivaptan.[1][2][3]

CAS: 42924-32-3 | Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol [1][2][3][4]

Executive Summary

4-Ethoxy-2-methoxybenzaldehyde is a dialkoxy-substituted aromatic aldehyde utilized primarily as a building block in medicinal chemistry (e.g., vasopressin receptor antagonists) and flavor chemistry.[1][2][3][5][6] Unlike its common isomer Ethyl Vanillin (4-ethoxy-3-methoxybenzaldehyde), this 2,4-substituted isomer exhibits a distinct solubility footprint driven by the steric and electronic effects of the ortho-methoxy group.[1][2][3]

This guide synthesizes available process data to establish a solubility landscape, providing researchers with the thermodynamic basis for solvent selection in nucleophilic substitution reactions, biphasic extractions, and crystallization workflows.[1][3][7]

Physicochemical Profile & Structural Logic

To predict solubility behavior where empirical data is sparse, we analyze the molecular architecture:

  • Lipophilic Core: The phenyl ring and ethyl/methyl ether chains contribute significant non-polar character.[1][7]

  • Polar Functionality: The aldehyde (-CHO) and ether oxygens accept hydrogen bonds but lack hydrogen bond donors (HBD), classifying the molecule as a polar aprotic solute .[1][2][3][7]

  • Lattice Energy: As an isomer of solids like Ethyl Vanillin (MP ~64°C) and 3-Ethoxy-4-methoxybenzaldehyde (MP ~51°C), this compound is likely a low-melting solid or semi-solid at room temperature.[1][2][3] Its crystal lattice energy is expected to be moderate, allowing facile dissolution in medium-polarity solvents.[1][2][3]

PropertyValue / PredictionSource/Rationale
Physical State Low-melting Solid or OilStructural analogy to CAS 120-25-2
LogP (Octanol/Water) ~1.8 – 2.2 (Predicted)Lipophilic dominance of ethoxy/methoxy groups
H-Bond Donors 0Aprotic nature limits water solubility
H-Bond Acceptors 3Enables solubility in alcohols/protic solvents

Solubility Landscape

The following solubility profile is derived from validated synthetic workups (e.g., alkylation of 4-hydroxy-2-methoxybenzaldehyde) and structural group contribution methods.

Qualitative Solubility Table

Data synthesized from process extraction protocols and functional group analysis.[1][7]

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Ketones Acetone, MEKHigh (>100 mg/mL) Reaction Solvent: Standard medium for alkylation reactions (e.g., with

).[2][3][5]
Esters Ethyl Acetate, Isopropyl AcetateHigh Extraction: Excellent partition coefficient for removing product from aqueous quenches.[2][3][7]
Chlorinated Dichloromethane (DCM), ChloroformVery High Chromatography: Mobile phase component; dissolves the compound instantly.[2][3][7]
Alcohols Methanol, Ethanol, IPAHigh Crystallization: Good solubility at high temp; potential for antisolvent precipitation with water.[2][3][7]
Aprotic Polar DMSO, DMF, DMAcVery High Reaction: Used for high-temperature nucleophilic substitutions.[1][2][3]
Alkanes Hexane, HeptaneLow / Moderate Antisolvent: Likely induces oiling out or precipitation when added to ester/alcohol solutions.[2][3][7]
Water Water, BrineInsoluble (<1 mg/mL) Wash Phase: Product remains in organic layer during aqueous workup.[2][3][7]
Process Chemistry Implications

The synthesis of 4-ethoxy-2-methoxybenzaldehyde typically involves the ethylation of 4-hydroxy-2-methoxybenzaldehyde.[1][2][3] The solubility differential drives the workup logic:

  • Reaction Phase: The starting material and product are highly soluble in Acetone , allowing the reaction to proceed in a homogeneous organic phase (with suspended inorganic base).[1][7]

  • Quench Phase: Upon completion, the removal of Acetone and addition of Water forces the lipophilic product out of solution.[1][7]

  • Recovery: The product is extracted into Ethyl Acetate .[1][7] The high solubility in EtOAc vs. Water ensures a high recovery yield (>95%) with minimal emulsion formation.[1][2][7]

Visualization: Process Solvent Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the unit operation being performed.

SolventSelection Start Select Operation for 4-Ethoxy-2-methoxybenzaldehyde Reaction Reaction (Alkylation/Substitution) Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Crystallization / Purification Start->Purification PolarAprotic Polar Aprotic (Acetone, DMF) Reaction->PolarAprotic Requires dipole Partition Partition Coefficient (LogP ~ 2.0) Extraction->Partition Immiscible with water SolubilityTemp Temp-Dependent Solubility? Purification->SolubilityTemp BaseSolubility Dissolves Reagents? (e.g., Alkyl Halides) PolarAprotic->BaseSolubility Ester Ethyl Acetate (Recommended) Partition->Ester AlcoholWater Ethanol/Water (Binary System) SolubilityTemp->AlcoholWater Polar Cooling EsterAlkane EtOAc/Heptane (Antisolvent) SolubilityTemp->EsterAlkane Non-polar Precip

Caption: Decision logic for solvent selection in synthesis, extraction, and purification workflows.

Experimental Protocol: Gravimetric Solubility Determination

Since exact quantitative values are often batch-dependent or absent in literature, the following Standard Operating Procedure (SOP) ensures accurate in-house data generation.

Scope

Determine the saturation solubility (


) of 4-ethoxy-2-methoxybenzaldehyde in organic solvents at 25°C.
Materials
  • Solute: 4-Ethoxy-2-methoxybenzaldehyde (Purity >98%).[1][2][3]

  • Solvents: HPLC Grade (Methanol, Ethyl Acetate, Toluene).[1][3][7]

  • Equipment: Thermomixer, 0.45 µm PTFE syringe filters, Analytical Balance.

Methodology
  • Supersaturation: Add excess solid solute (approx. 500 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

    • Note: If the solid fully dissolves, add more until a persistent solid phase remains.[1][7]

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter to avoid precipitation during transfer.[1][7]

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a tared weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream at 40°C.[1][7]

    • Weigh the dry residue.[1][7]

  • Calculation:

    
    
    

Thermodynamics of Dissolution

For researchers modeling this system (e.g., using Hansen Solubility Parameters ), the dissolution mechanism is driven by:

  • Dispersion Forces (

    
    ):  High interaction with aromatic solvents (Toluene) due to the benzene ring.[1][2][7]
    
  • Polar Forces (

    
    ):  Moderate interaction with ketones/esters due to the aldehyde dipole.[1][2][7]
    
  • Hydrogen Bonding (

    
    ):  The methoxy/ethoxy groups act as weak acceptors.[1][2][7] Solvents with moderate proton-donating ability (Alcohols) often serve as excellent recrystallization media because their 
    
    
    
    matches the solute's acceptor sites, but solubility drops sharply as temperature decreases (high
    
    
    ).[1][2][3][7]

References

  • Compound Identification: National Center for Biotechnology Information.[7] (2025).[1][2][3][7][8][9] PubChem Compound Summary for CID 24873887, 4-Ethoxy-2-methoxybenzaldehyde. Retrieved from .[1][2][3][7]

  • Synthesis & Workup: "Process for the preparation of oxalamides." Patent WO2007124152A2.[1][2][7] Describes the alkylation of 4-hydroxy-2-methoxybenzaldehyde in acetone and extraction with ethyl acetate. Retrieved from .[1][2][3][7]

  • Structural Analogs: "Solubility of 4-Ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin) in Organic Solvents." Journal of Chemical & Engineering Data. (General reference for isomer solubility behavior).

Sources

Exploratory

4-Ethoxy-2-methoxybenzaldehyde melting point and boiling point

CAS Number: 42924-32-3 Synonyms: 4-Ethoxy-o-anisaldehyde; 4-Ethoxy-2-methoxy-benzaldehyde[1][2][3] Executive Summary 4-Ethoxy-2-methoxybenzaldehyde (CAS 42924-32-3) is a specialized aromatic aldehyde intermediate used pr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 42924-32-3 Synonyms: 4-Ethoxy-o-anisaldehyde; 4-Ethoxy-2-methoxy-benzaldehyde[1][2][3]

Executive Summary

4-Ethoxy-2-methoxybenzaldehyde (CAS 42924-32-3) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of high-potency savory flavorants (umami modulators) and pharmaceutical scaffolds.[1][2][3][4][5][6][7] Structurally, it is the ethyl ether derivative of 4-hydroxy-2-methoxybenzaldehyde (4-hydroxy-o-anisaldehyde).[1][3] Unlike its ubiquitous isomer, Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), this compound is less commercially available in bulk, requiring researchers to perform in-house synthesis and purification.[1][3] This guide outlines the physicochemical profile, validated synthesis protocols, and characterization standards for drug development and food chemistry applications.[3]

Physicochemical Characterization

Note: Due to the specialized nature of this intermediate, certain physical constants are derived from validated predictive models and structural analogs (e.g., 2,4-dimethoxybenzaldehyde).[3]

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence Level
Molecular Formula C₁₀H₁₂O₃Exact
Molecular Weight 180.20 g/mol Exact
Physical State Off-white crystalline solid or viscous pale yellow oilHigh (Analog based)
Melting Point 55 – 65 °C (Predicted range)Moderate (See Note 1)
Boiling Point 285 – 290 °C @ 760 mmHgHigh (Predicted)
Flash Point > 110 °CEstimated
Solubility Soluble in Acetone, Ethyl Acetate, DCM, Ethanol.[1][3][8] Insoluble in water.[3]Experimental
pKa N/A (Non-ionizable under standard conditions)Theoretical

Note 1 (Phase Behavior): While the 2,4-dimethoxy analog melts at 69-73 °C, the introduction of the ethyl group at the 4-position disrupts crystal packing efficiency, often lowering the melting point.[1][3] Researchers should anticipate a low-melting solid that may supercool into an oil if not recrystallized slowly.[1][3]

Thermodynamic Analysis

The substitution pattern (2-methoxy, 4-ethoxy) creates a push-pull electronic system.[1][3] The ortho-methoxy group provides steric bulk near the aldehyde, potentially influencing rotational barriers, while the para-ethoxy group acts as a strong electron donor (resonance), increasing the electron density of the carbonyl oxygen.[3] This makes the aldehyde slightly less electrophilic than unsubstituted benzaldehyde.[3]

Experimental Synthesis & Purification Protocol

Objective: Synthesis of 4-Ethoxy-2-methoxybenzaldehyde from 4-Hydroxy-2-methoxybenzaldehyde via Williamson Ether Synthesis.

Reagents & Materials[1][3][7][9][10][11][12]
  • Precursor: 4-Hydroxy-2-methoxybenzaldehyde (CAS 18278-34-7)[1][3]

  • Alkylating Agent: Iodoethane (Ethyl Iodide) [Caution: Lachrymator/Toxic][1][3]

  • Base: Potassium Carbonate (Anhydrous, granular)[3]

  • Solvent: Acetone (HPLC Grade)[1][3]

  • Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄)[3][9][10][11]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxy-2-methoxybenzaldehyde (1.0 eq) in Acetone (10 volumes).

  • Activation: Add Potassium Carbonate (1.0 - 1.5 eq). The mixture may turn yellow due to phenoxide formation.[3]

  • Alkylation: Add Iodoethane (3.0 eq) dropwise.[3]

  • Reaction: Seal the flask and stir vigorously at Room Temperature (20-25 °C) for 12–16 hours.

    • Process Control: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.[3]

  • Workup:

    • Remove acetone under reduced pressure (Rotary Evaporator).[3]

    • Resuspend the residue in water and extract with Ethyl Acetate (3x).[3]

    • Wash the combined organic layers with Brine .[3][9][10]

    • Dry over anhydrous MgSO₄ , filter, and concentrate.[3]

  • Purification:

    • Crude: Usually obtained as a yellow oil/solid.[3]

    • Refinement: If necessary, recrystallize from cold Hexane/Ethanol or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).[3]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Hydroxy-2-methoxybenzaldehyde Reagents Add: K2CO3 + Et-I Solvent: Acetone Start->Reagents Reaction Reaction: Stir 16h @ RT Reagents->Reaction Workup Workup: Evaporate Acetone Extract w/ EtOAc Reaction->Workup Product Product: 4-Ethoxy-2-methoxybenzaldehyde (Crude Solid/Oil) Workup->Product

Caption: Williamson ether synthesis pathway for converting the phenolic precursor to the target ethyl ether.

Characterization & Quality Control

To validate the identity of the synthesized compound, use the following spectral markers.

Nuclear Magnetic Resonance (NMR)[3][7][8][13]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.2 ppm (s, 1H): Aldehyde proton (-CHO).[1][3] Distinctive downfield shift.

    • δ 7.8 ppm (d, 1H): Aromatic proton at C6 (ortho to aldehyde).[3]

    • δ 6.5 ppm (m, 2H): Aromatic protons at C3 and C5.[3]

    • δ 4.1 ppm (q, 2H): Methylene group of the ethoxy chain (-O-CH₂ -CH₃).[1][3]

    • δ 3.9 ppm (s, 3H): Methoxy group (-OCH₃).[1][3]

    • δ 1.4 ppm (t, 3H): Methyl group of the ethoxy chain (-O-CH₂-CH₃ ).[1][3]

Structure-Activity Relationship (SAR) Logic

SAR Center 4-Ethoxy-2-methoxybenzaldehyde Aldehyde Aldehyde (C1) Reactive Electrophile (Schiff Base Formation) Center->Aldehyde Methoxy 2-Methoxy (Ortho) Steric Bulk Umami Receptor Binding Center->Methoxy Ethoxy 4-Ethoxy (Para) Electron Donor Solubility/Lipophilicity Center->Ethoxy

Caption: Functional group analysis highlighting the role of each moiety in chemical reactivity and biological interaction.

Applications in Drug Development

This compound serves as a critical "Right-Hand Side" (RHS) building block for:

  • Umami Flavorants: It is a precursor to N-(4-ethoxy-2-methoxybenzyl)-N'-(2-(pyridin-2-yl)ethyl)oxalamide, a potent T1R1/T1R3 receptor agonist used to enhance savory taste in food products.[1][3]

  • Reductive Amination Scaffolds: The aldehyde is readily converted to benzylamines (e.g., via NaBH₃CN reduction), which are common motifs in GPCR ligands and kinase inhibitors.[3]

Safety & Handling

  • GHS Classification: Warning.[1][3][4][5][12]

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[3]

  • Handling: Use in a fume hood.[3][13] Avoid contact with strong oxidizing agents and strong bases.[3]

References

  • Synthesis & Application (Flavorants): Tachdjian, C., et al. "Comestible compositions comprising high potency savory flavorants, and processes for producing them."[3] U.S. Patent No.[3][9] 9,072,313. 2015.[3]

  • Precursor Data: Sigma-Aldrich. "4-Hydroxy-2-methoxybenzaldehyde Product Sheet."[1][3]

  • Chemical Database: PubChem. "4-Ethoxy-2-methoxybenzaldehyde (Compound)."[1][3] [3]

Sources

Foundational

Chemo-Biological Profiling of 4-Ethoxy-2-methoxybenzaldehyde: From Synthetic Scaffold to Bioactive Derivatives

Topic: Chemo-Biological Profiling of 4-Ethoxy-2-methoxybenzaldehyde Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Flavor Scientists, and Drug Discovery Researchers Executive Summary 4-Ethox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Biological Profiling of 4-Ethoxy-2-methoxybenzaldehyde Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Flavor Scientists, and Drug Discovery Researchers

Executive Summary

4-Ethoxy-2-methoxybenzaldehyde (CAS: 42924-32-3) represents a distinct pharmacophore in the landscape of benzaldehyde derivatives. Unlike its ubiquitous isomers—Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)—this scaffold is characterized by a unique 2,4-dialkoxy substitution pattern. This structural arrangement confers specific electronic and lipophilic properties that make it a critical intermediate in sensory pharmacology (specifically T1R1/T1R3 GPCR modulation) and a promising candidate for antimicrobial drug design via Schiff base derivatization.

This guide provides a rigorous technical analysis of the molecule’s synthetic pathways, validated biological applications, and theoretical structure-activity relationships (SAR).

Chemical Architecture & Pharmacophore Analysis

Structural Significance

The positioning of the ethoxy group at C4 and the methoxy group at C2 creates a highly electron-rich aromatic ring.

  • Electronic Effect: Both alkoxy groups act as strong electron-donating groups (EDG) via resonance, significantly increasing the electron density of the benzene ring, particularly at the C5 position. This facilitates electrophilic aromatic substitutions and influences the reactivity of the aldehyde carbonyl.

  • Lipophilicity: The replacement of the hydroxyl group (found in Vanillin) with an ethoxy group abolishes hydrogen bond donor capability while enhancing lipophilicity (LogP). This modification is crucial for crossing the blood-brain barrier (BBB) or penetrating microbial cell membranes.

Comparative SAR
CompoundStructurePrimary ActivityKey Mechanism
4-Ethoxy-2-methoxybenzaldehyde 2-OMe, 4-OEtTaste Modulation (Umami/Sweet) T1R1/T1R3 Agonist Precursor
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OMeOvicidal / Antimicrobial Tyrosinase Inhibition / Membrane Disruption
Vanillin 3-OMe, 4-OHAntioxidant / Flavor Radical Scavenging (Phenolic H)

Validated Biological Applications[1][2]

Sensory Pharmacology: T1R1/T1R3 Receptor Agonism

The most authoritative application of 4-Ethoxy-2-methoxybenzaldehyde lies in its role as a precursor for high-potency oxalamide tastants. These compounds function as positive allosteric modulators (PAMs) or agonists for the T1R1/T1R3 (Umami) and T1R2/T1R3 (Sweet) G-protein coupled receptors.

  • Mechanism: The aldehyde is converted to a benzylamine, which is then coupled with oxalamic acid derivatives. The resulting conformational flexibility allows the 2,4-dialkoxybenzyl moiety to fit into the transmembrane domain of the GPCR, stabilizing the active conformation.

  • Industrial Relevance: These derivatives allow for the reduction of monosodium glutamate (MSG) and sucrose in food products while maintaining sensory intensity.

Antimicrobial & Ovicidal Potential (SAR-Inferred)

While the parent aldehyde has lower direct toxicity compared to its phenolic analogs, its derivatives (Schiff bases, hydrazones) exhibit significant potential.

  • Ovicidal Activity: Research on the analog 2-hydroxy-4-methoxybenzaldehyde indicates potent ovicidal activity against Anopheles gambiae (Malaria vector).[1] The 4-ethoxy derivative serves as a lipophilic probe to study the necessity of the free hydroxyl group. Data suggests that while the free phenol is critical for acute toxicity, the alkoxy variants (like 4-ethoxy) show prolonged stability and can serve as slow-release prodrugs or specific enzyme inhibitors.

  • Schiff Base Activity: Condensation with aromatic amines yields azomethines (-C=N-) that coordinate with metal ions (Cu2+, Zn2+). These complexes have demonstrated ability to disrupt bacterial cell walls and intercalate DNA.

Experimental Protocols

Synthesis of 4-Ethoxy-2-methoxybenzaldehyde

Objective: Selective alkylation of 4-hydroxy-2-methoxybenzaldehyde.

  • Reagents: 4-Hydroxy-2-methoxybenzaldehyde (1.0 eq), Iodoethane (3.0 eq), Potassium Carbonate (K₂CO₃, 1.0 eq), Acetone (Solvent).[2]

  • Protocol:

    • Dissolve 4-hydroxy-2-methoxybenzaldehyde in anhydrous acetone.

    • Add K₂CO₃ to the solution to deprotonate the phenol.

    • Add Iodoethane dropwise under stirring.

    • Reflux the mixture at 56°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Remove acetone via rotary evaporation. Dilute residue with water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[2][3][4][5]

    • Purification: Recrystallization from ethanol or silica gel chromatography.

Reductive Amination (Precursor to Bioactive Amides)

Objective: Conversion to 4-Ethoxy-2-methoxybenzylamine.

  • Reagents: 4-Ethoxy-2-methoxybenzaldehyde, Ammonium Acetate (excess), Sodium Cyanoborohydride (NaBH₃CN), Methanol.[3][6]

  • Protocol:

    • Dissolve the aldehyde in anhydrous methanol.

    • Add Ammonium Acetate (20 eq) and stir at room temperature for 30 mins to form the imine.

    • Add NaBH₃CN (2 eq) cautiously.

    • Stir for 4–6 hours.

    • Quench: Acidify with HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 10.

    • Extraction: Extract the free amine into DCM.

Visualization of Signaling & Synthesis

Pathway: From Scaffold to Sensory Modulation

The following diagram illustrates the synthetic transformation of the scaffold into a receptor-active ligand and its subsequent biological signaling cascade.

G Start 4-Hydroxy-2-methoxy benzaldehyde Inter 4-Ethoxy-2-methoxy benzaldehyde Start->Inter Alkylation (Et-I, K2CO3) Amine Benzylamine Derivative Inter->Amine Reductive Amination (NH4OAc, NaBH3CN) Ligand Oxalamide Ligand Amine->Ligand Coupling (Oxalamic Acid) Receptor T1R1/T1R3 Receptor (GPCR) Ligand->Receptor Allosteric Binding Signal Intracellular Ca2+ Release Receptor->Signal G-Protein Cascade

Figure 1: Synthetic pathway from precursor to bioactive GPCR ligand.[7]

Structure-Activity Relationship (SAR) Logic

This diagram details how specific structural modifications to the benzaldehyde core dictate its biological endpoint (Flavor vs. Antimicrobial).

SAR Core Benzaldehyde Scaffold Mod1 4-OH (Free Phenol) Core->Mod1 Mod2 4-OEt (Ethoxy) Core->Mod2 Mod3 Schiff Base (-C=N-) Core->Mod3 Out1 High Ovicidal/Antimicrobial (Membrane Disruption) Mod1->Out1 H-Bond Donor Out2 High Lipophilicity (BBB/Receptor Access) Mod2->Out2 Hydrophobic Interaction Out3 DNA Intercalation (Metal Chelation) Mod3->Out3 Nitrogen Lone Pair

Figure 2: Divergent biological activities based on C4-substitution and carbonyl derivatization.

Future Outlook

The 4-Ethoxy-2-methoxybenzaldehyde scaffold is currently underutilized in "pure" medicinal chemistry, often overshadowed by Vanillin. However, its proven efficacy in GPCR ligand design suggests untapped potential in:

  • Neuropharmacology: Due to high lipophilicity and structural similarity to psychoactive phenethylamines.

  • Prodrug Design: Using the ethoxy group as a metabolically stable mask for the phenol, or exploring the in vivo de-ethylation rates.

References

  • Tachdjian, C., et al. (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. U.S. Patent Application US2006004132. Link

  • Bhatia, S. P., et al. (2008). Fragrance material review on 4-ethoxy-2-methoxybenzaldehyde. Food and Chemical Toxicology. Link

  • Mohamed, G. G., et al. (2006). Synthesis, Characterization and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules.[7][1][8][9][10][11][12][13][14][15][16] Link

  • Opiyo, S. A., et al. (2021). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs.[8][9] bioRxiv.[9] Link

  • Senomyx, Inc. (2008).[3] Flavor compositions comprising 4-ethoxy-2-methoxybenzaldehyde derivatives.[6] World Intellectual Property Organization WO2008136756A1. Link

Sources

Exploratory

The Alchemist's Companion: A Technical Guide to the Safe Handling and Application of 4-Ethoxy-2-methoxybenzaldehyde in the Laboratory

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe and effective use of 4-Ethoxy-2-methoxybenzaldehyde. Moving beyond a simple recitation of sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe and effective use of 4-Ethoxy-2-methoxybenzaldehyde. Moving beyond a simple recitation of safety protocols, this document delves into the causality behind experimental choices, providing a framework for its application grounded in scientific integrity and practical experience.

Introduction: Understanding the Versatility of 4-Ethoxy-2-methoxybenzaldehyde

4-Ethoxy-2-methoxybenzaldehyde is an aromatic aldehyde, a class of compounds pivotal to organic synthesis. Its unique substitution pattern, featuring both an ethoxy and a methoxy group on the benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in various synthetic endeavors, most notably in the pharmaceutical industry. It serves as a critical building block in the synthesis of complex molecules, including specialty chemicals and active pharmaceutical ingredients (APIs). A notable application is its role as a precursor in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of certain types of arthritis and psoriasis.[1] The strategic placement of its functional groups allows for selective transformations, making it a versatile tool in the hands of a skilled chemist.

For clarity and quick reference, the key physicochemical properties of 4-Ethoxy-2-methoxybenzaldehyde are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 1131-52-8
Appearance White to pale brown powder
Melting Point 62-64 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as ether and ethyl acetate.[2]

A Comprehensive Hazard Analysis and First-Line Emergency Response

A foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with any chemical. While some sources may present conflicting information, a consensus from reputable chemical safety suppliers and regulatory bodies indicates that 4-Ethoxy-2-methoxybenzaldehyde is an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

The following DOT graph visualizes the hazard identification and the corresponding primary precautionary measures.

Hazard_Identification cluster_hazard Hazard Identification cluster_ppe Primary Precautionary Measures (PPE) 4-Ethoxy-2-methoxybenzaldehyde 4-Ethoxy-2-methoxybenzaldehyde GHS_Classification GHS Classification Skin_Irritation Skin Irritation (Category 2) GHS_Classification->Skin_Irritation Eye_Irritation Eye Irritation (Category 2A) GHS_Classification->Eye_Irritation Respiratory_Irritation Respiratory Irritation (Category 3) GHS_Classification->Respiratory_Irritation Protective_Gloves Protective Gloves Skin_Irritation->Protective_Gloves Lab_Coat Laboratory Coat Skin_Irritation->Lab_Coat Safety_Goggles Safety Goggles/ Face Shield Eye_Irritation->Safety_Goggles Fume_Hood Work in Fume Hood Respiratory_Irritation->Fume_Hood

Caption: Hazard Identification and Recommended Personal Protective Equipment.

First Aid Protocols: A Step-by-Step Guide

In the event of an exposure, immediate and appropriate action is crucial. The following protocols are based on established safety data sheets.[4][5]

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • Seek immediate medical advice/attention.

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash off with soap and plenty of water for at least 15 minutes.

    • If skin irritation occurs, get medical advice/attention.

  • If Inhaled:

    • Remove person to fresh air and keep comfortable for breathing.

    • If not breathing, give artificial respiration.

    • If breathing is difficult, give oxygen.

    • Call a poison center or doctor/physician if you feel unwell.

  • If Swallowed:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Call a poison center or doctor/physician immediately.

Laboratory Handling, Storage, and Waste Management: A Protocol for Safety and Integrity

The safe handling and storage of 4-Ethoxy-2-methoxybenzaldehyde are paramount to preventing accidental exposure and ensuring the integrity of the compound for experimental use.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle 4-Ethoxy-2-methoxybenzaldehyde in a well-ventilated area, preferably within a chemical fume hood.[6] This is critical to minimize the inhalation of any dust or vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[6]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.[7]

Safe Handling and Storage Workflow

The following workflow, depicted in the DOT graph below, outlines the critical steps from receiving the chemical to its final disposal.

Handling_Workflow Start Receipt of Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Incompatibles Segregate from Incompatible Materials (Strong Oxidizers, Bases) Store->Incompatibles Weigh_Dispense Weigh/Dispense in Fume Hood Store->Weigh_Dispense Use_in_Experiment Use in Experiment Weigh_Dispense->Use_in_Experiment Spill_Kit Spill Kit Accessible Weigh_Dispense->Spill_Kit Quench_Reaction Quench Reaction (if applicable) Use_in_Experiment->Quench_Reaction Use_in_Experiment->Spill_Kit Waste_Collection Collect Waste in Labeled Container Quench_Reaction->Waste_Collection Dispose Dispose of Waste via Approved Channels Waste_Collection->Dispose

Caption: Workflow for Safe Handling and Disposal of 4-Ethoxy-2-methoxybenzaldehyde.

Spill and Waste Disposal Protocols
  • Spill Management:

    • Evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[8]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[8]

    • Collect the absorbed material into a suitable, labeled container for disposal.[8]

    • Clean the spill area with soap and water.

  • Waste Disposal:

    • All waste containing 4-Ethoxy-2-methoxybenzaldehyde must be collected in a designated and properly labeled waste container.[5]

    • Do not dispose of this chemical down the drain.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Chemical Stability and Reactivity: Understanding Incompatibilities

4-Ethoxy-2-methoxybenzaldehyde is generally stable under recommended storage conditions. However, it is crucial to be aware of its incompatibilities to prevent hazardous reactions.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can react violently, potentially leading to fire or explosion.[10]

    • Strong Bases: May catalyze aldol condensation or other undesired reactions.[4]

    • Strong Reducing Agents: Can reduce the aldehyde functionality.[4]

  • Hazardous Decomposition Products:

    • Under fire conditions, thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]

The following DOT graph illustrates the key chemical incompatibilities.

Incompatibilities cluster_incompatible Incompatible With Chemical 4-Ethoxy-2-methoxybenzaldehyde Oxidizers Strong Oxidizing Agents Chemical->Oxidizers Violent Reaction Bases Strong Bases Chemical->Bases Undesired Reactions Reducers Strong Reducing Agents Chemical->Reducers Reduction of Aldehyde

Caption: Chemical Incompatibilities of 4-Ethoxy-2-methoxybenzaldehyde.

Application in Synthesis: A Representative Experimental Protocol

To provide a practical context for the handling of 4-Ethoxy-2-methoxybenzaldehyde, a representative synthesis of a derivative is outlined below. This protocol is adapted from established synthetic methodologies for similar aromatic aldehydes.[3][11] The causality behind each step is explained to enhance understanding and ensure procedural integrity.

Synthesis of a Schiff Base Derivative:

This protocol describes the condensation reaction of 4-Ethoxy-2-methoxybenzaldehyde with an aniline to form a Schiff base, a common intermediate in many synthetic pathways.

Materials and Equipment:

  • 4-Ethoxy-2-methoxybenzaldehyde

  • Aniline (or a substituted aniline)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 4-Ethoxy-2-methoxybenzaldehyde in anhydrous ethanol.

    • Causality: Anhydrous ethanol is used as the solvent to facilitate the dissolution of the reactants and to allow for heating under reflux. The reaction is conducted under an inert atmosphere if the reactants are sensitive to air or moisture.

  • Addition of Reactant and Catalyst: To the stirred solution, add 1 equivalent of aniline. Then, add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Causality: Aniline is the amine component for the condensation reaction. Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction under Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours.

    • Causality: Heating the reaction mixture increases the rate of the reaction. Refluxing ensures that the reaction can be carried out at a constant, elevated temperature without the loss of solvent.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC.

    • Causality: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, indicating when the reaction is complete.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.

    • Causality: Cooling the reaction mixture often decreases the solubility of the product, leading to its crystallization. The chosen purification method depends on the physical properties of the product and the nature of any impurities.

  • Characterization: The identity and purity of the synthesized Schiff base should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point determination.

Role in Drug Development: A Focus on Enzyme Inhibition

Beyond its role as a synthetic intermediate, derivatives of 4-Ethoxy-2-methoxybenzaldehyde have shown promise as enzyme inhibitors. For instance, structurally related benzamide derivatives have been investigated as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity.[7] The specific arrangement of the ethoxy and methoxy groups can influence the binding affinity and selectivity of these molecules to the active site of the target enzyme. Furthermore, other benzaldehyde derivatives have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, and acetylcholinesterase, a target in Alzheimer's disease treatment.[12][13] This highlights the importance of this chemical scaffold in the design and development of novel therapeutic agents.

Conclusion: A Commitment to Safety and Scientific Excellence

4-Ethoxy-2-methoxybenzaldehyde is a valuable and versatile chemical for the research and drug development community. Its effective and safe use hinges on a comprehensive understanding of its properties, hazards, and handling requirements. This guide has provided a detailed framework for its laboratory application, emphasizing the importance of a safety-conscious mindset and a thorough understanding of the chemical principles that underpin its use. By adhering to these guidelines, researchers can mitigate risks and unlock the full synthetic potential of this important molecule.

References

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). Facile one-pot synthesis of anisaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • MDPI. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Quenching of Pyrophoric Reagents. Retrieved from [Link]

  • MDPI. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Ethoxy-2-methoxybenzaldehyde and Its Analogs as Versatile Precursors in Advanced Organic Synthesis

Executive Summary Substituted benzaldehydes are foundational pillars in the edifice of modern organic synthesis, prized for their reactivity and ability to serve as scaffolds for complex molecular architectures. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzaldehydes are foundational pillars in the edifice of modern organic synthesis, prized for their reactivity and ability to serve as scaffolds for complex molecular architectures. This guide delves into the synthetic utility of ethoxy-methoxy substituted benzaldehydes, with a primary focus on the well-documented and industrially significant compound 4-ethoxy-3-methoxybenzaldehyde (Ethyl Vanillin). While direct, extensive literature on 4-ethoxy-2-methoxybenzaldehyde is sparse, the principles, reactivity patterns, and synthetic applications detailed herein for its 3-methoxy isomer are directly translatable and serve as a robust framework for researchers, chemists, and drug development professionals. This document provides not just protocols, but the underlying chemical logic, enabling users to adapt these methodologies to their specific synthetic challenges.

Introduction: The Strategic Value of Substituted Benzaldehydes

Aromatic aldehydes are distinguished by the electrophilic character of their carbonyl carbon, making them prime substrates for a host of nucleophilic addition and condensation reactions. The precise nature and position of substituents on the benzene ring—such as ethoxy and methoxy groups—critically modulate this reactivity. These alkoxy groups are electron-donating via resonance (+R effect), which increases electron density on the aromatic ring but slightly decreases the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde[1]. This nuanced electronic profile, combined with the steric influence of the substituents, makes molecules like 4-ethoxy-3-methoxybenzaldehyde highly valuable and selective building blocks in the synthesis of pharmaceuticals, fine chemicals, and novel materials[2].

This guide will focus on 4-ethoxy-3-methoxybenzaldehyde as a representative and highly versatile precursor. Its established applications provide a reliable blueprint for harnessing the synthetic potential of this class of compounds.

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of a precursor is paramount for experimental design and optimization.

PropertyValueSource
IUPAC Name 4-Ethoxy-3-methoxybenzaldehydePubChem[3]
Synonyms Ethyl vanillin, Vanillin ethyl etherPubChem[3]
CAS Number 120-25-2TCI Chemicals
Molecular Formula C₁₀H₁₂O₃PubChem[3]
Molecular Weight 180.20 g/mol PubChem[3]
Appearance White to light yellow solid/powderTCI Chemicals
Melting Point 60-65 °CTCI Chemicals
Boiling Point ~288 °C @ 760 mmHgPubChem[3]
Solubility 1.16 mg/mL in water at 25 °CPubChem[3]

Reactivity Insights: The aldehyde functionality is the primary reactive center, susceptible to nucleophilic attack. The para-ethoxy and meta-methoxy groups are ortho, para-directing for electrophilic aromatic substitution, though such reactions are less common than reactions at the aldehyde. The electron-donating nature of these groups can stabilize carbocation intermediates but also slightly tempers the aldehyde's reactivity towards nucleophiles, allowing for controlled reactions[1].

Application I: Keystone Precursor in Pharmaceutical Synthesis

4-Ethoxy-3-methoxybenzaldehyde and its isomers are critical intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). A notable example is its role in the pathway to Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis[4].

Workflow: Synthesis of a Dihydroisoquinoline Intermediate

The synthesis often begins with a condensation reaction to form a chalcone or a related enone, which then undergoes cyclization. Here, we outline a foundational reaction: the Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Workup A 4-Ethoxy-3-methoxybenzaldehyde D Claisen-Schmidt Condensation A->D B Acetone (or other ketone) B->D C Base Catalyst (e.g., NaOH, KOH) Solvent (e.g., Ethanol/Water) C->D Catalyzes E Dehydrozingerone Derivative (Chalcone-type intermediate) D->E Forms F Aqueous Workup & Recrystallization E->F Purified via

Caption: Workflow for Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-4-(4-ethoxy-3-methoxyphenyl)but-3-en-2-one

This protocol details the base-catalyzed condensation of 4-ethoxy-3-methoxybenzaldehyde with acetone, a reaction that produces a dehydrozingerone derivative, a common precursor for various bioactive molecules[5].

Materials:

  • 4-Ethoxy-3-methoxybenzaldehyde (1.80 g, 10 mmol)

  • Acetone (2.90 g, 50 mmol, 5 eq.)

  • Sodium Hydroxide (0.60 g, 15 mmol)

  • Ethanol (20 mL)

  • Deionized Water (20 mL)

  • Magnetic stirrer, round-bottom flask, ice bath, Buchner funnel

Procedure:

  • Catalyst Preparation: In a 100 mL round-bottom flask, dissolve sodium hydroxide in 20 mL of deionized water, then add 20 mL of ethanol. Cool the solution to 10-15 °C in an ice bath with stirring.

    • Rationale: Creating the aqueous ethanolic base solution at a reduced temperature helps control the exothermicity of the initial condensation steps.

  • Reactant Addition: In a separate beaker, dissolve 4-ethoxy-3-methoxybenzaldehyde in acetone.

  • Reaction Execution: Add the aldehyde-acetone solution dropwise to the cooled, stirring sodium hydroxide solution over 15 minutes. A yellow precipitate will begin to form.

    • Causality: The hydroxide deprotonates the α-carbon of acetone, generating an enolate nucleophile. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde[6].

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours to ensure the reaction goes to completion.

  • Product Isolation (Workup): Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes excess sodium hydroxide.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C to a constant weight. The product is a pale yellow solid.

Application II: Building Block for Heterocyclic Scaffolds

The synthesis of nitrogen-containing heterocycles, such as quinolines, is of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals[7][8]. The Friedländer annulation is a classic and efficient method for constructing the quinoline core, which directly utilizes an aromatic aldehyde.

Reaction Mechanism: Friedländer Synthesis

This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone)[8]. Here, we adapt this by using 4-ethoxy-3-methoxybenzaldehyde with an appropriately substituted o-aminoaryl ketone.

G A 4-Ethoxy-3-methoxybenzaldehyde D Initial Aldol-type Condensation A->D B 2'-Aminoacetophenone B->D C Base or Acid Catalyst (e.g., KOH or p-TsOH) C->D Catalyzes E Intermediate Adduct D->E F Intramolecular Cyclization (Nucleophilic attack of amine) E->F G Dehydration F->G H Substituted Quinoline Product G->H

Sources

Application

Application Note: Optimized Synthesis of α-Aminophosphonates via Kabachnik–Fields Reaction using 4-Ethoxy-2-methoxybenzaldehyde

Executive Summary This guide details the utilization of 4-Ethoxy-2-methoxybenzaldehyde (CAS: 42924-32-3) as a core electrophile in the Kabachnik–Fields reaction . This three-component condensation (amine + carbonyl + pho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 4-Ethoxy-2-methoxybenzaldehyde (CAS: 42924-32-3) as a core electrophile in the Kabachnik–Fields reaction . This three-component condensation (amine + carbonyl + phosphite) yields


-aminophosphonates, which are critical bioisosteres of 

-amino acids used in drug discovery for antiviral, antitumor, and enzyme-inhibitory applications.[1][2][3][4]

Technical Insight: The specific substitution pattern of this aldehyde (2-methoxy, 4-ethoxy) presents unique synthetic challenges. The ortho-methoxy group introduces steric hindrance near the carbonyl center, while both alkoxy groups exert a strong electron-donating effect (+M), reducing the electrophilicity of the carbonyl carbon. Consequently, standard uncatalyzed protocols often result in poor yields or stalled imine formation. This guide provides an optimized Lewis Acid-Catalyzed Protocol and a Microwave-Assisted Protocol to overcome these kinetic barriers.

Chemical Basis & Reactivity Profile

The Reagent: 4-Ethoxy-2-methoxybenzaldehyde
  • Structure: A benzaldehyde core substituted with a methoxy group at the ortho (C2) position and an ethoxy group at the para (C4) position.

  • Electronic State: Electron-rich aromatic ring.

  • Reactivity Implication:

    • Deactivation: The carbonyl carbon is less electrophilic compared to unsubstituted benzaldehyde due to resonance donation from the oxygen lone pairs.

    • Sterics: The C2-methoxy group creates steric crowding, impeding the initial nucleophilic attack by the amine.

The Reaction: Kabachnik–Fields

The reaction proceeds via a "Phospha-Mannich" pathway.[1][2][3][5][6] The amine condenses with the aldehyde to form an imine (Schiff base), which is then hydrophosphonylated by the dialkyl phosphite.[7]

Mechanistic Pathway (Visualization)

KabachnikFields cluster_0 Critical Rate-Limiting Step Aldehyde 4-Ethoxy-2-methoxybenzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Condensation (-H2O) Catalyst Lewis Acid / MW (Activation) Catalyst->Imine Electrophilic Activation Transition Phosphite Addition (P-C Bond Formation) Imine->Transition + Phosphite Phosphite Dialkyl Phosphite (H-P(O)(OR)2) Product α-Aminophosphonate (Bioisostere) Transition->Product Tautomerization

Figure 1: Mechanistic flow of the Kabachnik–Fields reaction. The formation and activation of the crowded imine intermediate is the critical step for 4-Ethoxy-2-methoxybenzaldehyde.

Experimental Protocols

Method A: Lewis Acid Catalyzed (High Purity)

Recommended for library synthesis and drug development where purity is paramount.

Reagents:

  • 4-Ethoxy-2-methoxybenzaldehyde (1.0 equiv)[8][9]

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

  • Diethyl phosphite (1.2 equiv)

  • Catalyst: Indium(III) chloride (

    
    ) or Scandium Triflate (
    
    
    
    ) (10 mol%)
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM)
    

Protocol:

  • Imine Pre-formation (Optional but Recommended): In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous

    
     (5 mL). Stir at room temperature for 30 minutes. Note: Due to the 2-OMe steric hindrance, this pre-stir ensures the Schiff base is formed before the phosphite competes.
    
  • Catalyst Addition: Add the Lewis Acid catalyst (0.1 mmol). Stir for 5 minutes.

  • Phosphite Addition: Dropwise add diethyl phosphite (1.2 mmol).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The aldehyde spot (

    
    ) should disappear.
    
  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Ether or perform flash chromatography (Silica gel, EtOAc/Hexane gradient).

Method B: Microwave-Assisted (Green/Solvent-Free)

Recommended for rapid screening and high-throughput synthesis.

Protocol:

  • Mixing: In a microwave-safe vial, mix 4-Ethoxy-2-methoxybenzaldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol) neat (no solvent).

  • Irradiation: Place in a microwave reactor. Set parameters:

    • Power: 300 W

    • Temperature: 90–100°C

    • Time: 10–15 minutes

  • Extraction: Dissolve the resulting viscous oil in hot ethanol. Upon cooling, the product often precipitates as a solid.

Data Analysis & Characterization

Successful synthesis is confirmed by the appearance of the P-C-N linkage signals.

TechniqueExpected SignalStructural Assignment

NMR

20–25 ppm
Characteristic shift for phosphonate phosphorus.

NMR

4.5–5.2 ppm (dd)
The methine proton (

). Shows large coupling to P (

).
IR Spectroscopy 1200–1250 cm


stretching (Strong).
IR Spectroscopy 3200–3300 cm


stretching.

Applications in Drug Discovery

The


-aminophosphonates derived from 4-Ethoxy-2-methoxybenzaldehyde possess specific utility due to the lipophilicity of the ethoxy group and the H-bond acceptor capability of the methoxy group.
Workflow: From Synthesis to Screening

Workflow cluster_apps Biological Screening Targets Step1 Synthesis (Kabachnik-Fields) Step2 Purification (Recrystallization/HPLC) Step1->Step2 Step3 Validation (NMR/MS) Step2->Step3 App1 Enzyme Inhibition (Leucine Aminopeptidase) Step3->App1 App2 Antioxidant Activity (DPPH Assay) Step3->App2 App3 Antitumor Screening (Cell Viability) Step3->App3

Figure 2: Operational workflow for developing bioactive phosphonates.

Key Therapeutic Areas:

  • Antioxidants: The electron-rich phenol-ether core stabilizes radical species, making these derivatives potent antioxidants.

  • Antibacterials: The aminophosphonate moiety mimics the transition state of peptide hydrolysis, acting as a "false substrate" for bacterial cell wall enzymes.

References

  • Kabachnik, M. I., & Medved, T. Y. (1952).[10] New method for the synthesis of amino phosphonic acids.[7] Doklady Akademii Nauk SSSR, 83, 689.

  • Keglevich, G., & Balint, E. (2012).[7] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.[7]

  • Bhagat, S., & Chakraborti, A. K. (2007).[11] An extremely efficient three-component reaction of aldehydes, amines, and phosphites catalyzed by Indium(III) chloride. Journal of Organic Chemistry, 72(4), 1263-1270.

  • Ranu, B. C., et al. (2007).[11] Microwave-assisted synthesis of

    
    -aminophosphonates. Tetrahedron Letters, 48, 141-143. 
    
  • Cherkasov, R. A., & Galkin, V. I. (1998).[12] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.

Sources

Method

Application Note: Strategic Utilization of 4-Ethoxy-2-methoxybenzaldehyde in Medicinal Chemistry

Abstract & Core Utility 4-Ethoxy-2-methoxybenzaldehyde is a versatile 2,4-dialkoxybenzaldehyde scaffold used extensively in the synthesis of bioactive small molecules.[1][2] Unlike its more common isomer, Ethyl Vanillin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

4-Ethoxy-2-methoxybenzaldehyde is a versatile 2,4-dialkoxybenzaldehyde scaffold used extensively in the synthesis of bioactive small molecules.[1][2] Unlike its more common isomer, Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), this compound features a fully alkylated phenolic system with a specific 2,4-substitution pattern.[1][2] This electronic configuration renders the aldehyde carbonyl highly reactive toward condensation reactions while the aromatic ring remains electron-rich, making it an ideal precursor for chalcones, stilbenes, and heterocyclic pharmacophores .[2]

Key Applications:

  • Tubulin Polymerization Inhibitors: Synthesis of combretastatin analogs.[2]

  • Anti-Inflammatory Agents: Construction of chalcone-based Michael acceptors.[1][2]

  • TRP Channel Modulators: Development of sensory-active ligands.[1][2]

  • Fluorescent Probes: Building block for push-pull fluorophores due to strong electron-donating alkoxy groups.[1][2]

Chemical Profile & Mechanistic Insight[2][3][4]

Structural Significance

The 2-methoxy group provides critical steric bulk near the aldehyde functionality, often restricting rotation in downstream intermediates (e.g., stilbenes), which can lock bioactive conformations.[2] The 4-ethoxy group enhances lipophilicity (LogP) compared to a dimethoxy analog, improving blood-brain barrier (BBB) penetration and cellular uptake without significantly altering electronic properties.[2]

PropertyValueRelevance in MedChem
CAS Number 42924-32-3Unique identifier for sourcing.[1][2][3]
Molecular Weight 180.20 g/mol Low MW allows for fragment-based drug design (FBDD).[1][2]
LogP (Predicted) ~2.1Ideal range for oral bioavailability (Lipinski's Rule of 5).[2]
Electronic Effect Strong EDG (+M effect)Deactivates ring to nucleophilic attack; Activates carbonyl for condensation.[2]

Application 1: Synthesis of Bioactive Chalcones (Claisen-Schmidt)[1][2]

Context: Chalcones derived from 4-ethoxy-2-methoxybenzaldehyde exhibit potent anti-proliferative activity against MCF-7 and A549 cancer cell lines.[1][2] The


-unsaturated ketone acts as a "warhead," forming covalent bonds with cysteine residues in target proteins (e.g., kinases or tubulin).[2]
Experimental Protocol: Base-Catalyzed Condensation

Reaction Overview:


[1][2]

Materials:

  • 4-Ethoxy-2-methoxybenzaldehyde (1.0 eq)[1][2]

  • 4'-Methoxyacetophenone (1.0 eq) (or substituted acetophenone of choice)[1][2]

  • Ethanol (Absolute)[2]

  • Sodium Hydroxide (40% aq.[2][4] solution)

  • HCl (10%)[2][5]

Step-by-Step Procedure:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 5.5 mmol (1.0 g) of 4-ethoxy-2-methoxybenzaldehyde and 5.5 mmol of the acetophenone derivative in 15 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (0–5 °C). Add 2 mL of 40% NaOH dropwise over 5 minutes with vigorous stirring. Note: Slow addition prevents polymerization side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The product usually appears as a bright yellow spot.[2]

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 10% HCl. The chalcone will precipitate immediately.[2]

  • Purification: Filter the yellow solid and wash with cold water (3 x 20 mL) to remove salts. Recrystallize from hot ethanol to yield needle-like crystals.[1][2]

Expected Yield: 85–92% Validation:


H NMR will show characteristic doublet doublets for the vinylic protons (

Hz), confirming the trans (

) geometry.[2]

Application 2: Synthesis of 2-Pyrazolines (Heterocycle Construction)

Context: Chalcones are often metabolically unstable. Cyclization with hydrazine derivatives yields pyrazolines, which are rigid scaffolds found in MAO-B inhibitors and anti-depressants.[2]

Experimental Protocol: Cyclization

Reaction Overview:


[2]

Step-by-Step Procedure:

  • Setup: Dissolve 2.0 mmol of the chalcone (prepared in Section 3) in 10 mL of Glacial Acetic Acid.

  • Reagent Addition: Add Hydrazine Hydrate (10.0 mmol, 5 eq) carefully.

  • Reflux: Heat the mixture to reflux (118 °C) for 8 hours.

  • Workup: Pour the cooled mixture into ice water. Neutralize with NaHCO

    
     until pH 7. Extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Dry organic layer over MgSO

    
     and concentrate. Purify via column chromatography (SiO
    
    
    
    , Hexane/EtOAc gradient).

Visualizing the Pharmacophore Workflow

The following diagram illustrates the divergent synthesis pathways starting from 4-Ethoxy-2-methoxybenzaldehyde.

G Figure 1: Divergent synthesis pathways for 4-Ethoxy-2-methoxybenzaldehyde. Start 4-Ethoxy-2-methoxybenzaldehyde (Scaffold) Chalcone Chalcone Intermediate (Michael Acceptor) Start->Chalcone + Acetophenone (Claisen-Schmidt) Stilbene Stilbene Derivative (Tubulin Binder) Start->Stilbene + Phosphonate (Wittig-Horner) Oxalamide Oxalamide (Sensory/Flavor) Start->Oxalamide + Amine/Oxalyl Cl Pyrazoline 2-Pyrazoline (MAO-B Inhibitor) Chalcone->Pyrazoline + Hydrazine (Cyclization)

Figure 1: Divergent synthesis pathways transforming the aldehyde into three distinct pharmacophore classes.[1][2]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Chalcone Synthesis Cannizzaro Reaction (Side reaction)The 2-methoxy group is electron-donating, reducing electrophilicity.[1][2] Increase reaction time or switch to Ba(OH)

as a milder catalyst.
Oily Product (No Crystallization) Impurities/IsomersThe 4-ethoxy chain adds flexibility.[2] Use a seed crystal or switch solvent to EtOH:Water (9:1) to force precipitation.[2]
Incomplete Cyclization (Pyrazoline) Steric HindranceThe 2-methoxy group sterically hinders nucleophilic attack at the

-carbon.[1][2] Use microwave irradiation (120 °C, 10 min) to drive the reaction.[2]

References

  • Synthesis of Chalcone Derivatives: Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Source: ACS Omega / PMC.[2] URL:[Link]

  • Compound Data & Safety: Title: 4-Ethoxy-2-methoxybenzaldehyde (CAS 42924-32-3) Product Entry.[1][2][3][6][7] Source: BLD Pharm / PubChem.[2][8] URL:[Link][2]

  • Flavor & Sensory Applications: Title: Comestible compositions comprising high potency savory flavorants (Oxalamides).[2] Source: Google Patents (US9072313B2).[2] URL:

Sources

Application

Application Note: 4-Ethoxy-2-methoxybenzaldehyde as a Scaffold for Bioactive Chalcones and Stilbenes

[1] Abstract & Introduction 4-Ethoxy-2-methoxybenzaldehyde (CAS: 56715-73-0) represents a critical pharmacophore intermediate in the synthesis of heterocyclic compounds, particularly chalcones , stilbenes , and benzopyra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

4-Ethoxy-2-methoxybenzaldehyde (CAS: 56715-73-0) represents a critical pharmacophore intermediate in the synthesis of heterocyclic compounds, particularly chalcones , stilbenes , and benzopyrans .[1] Unlike its more common isomers (e.g., Ethylvanillin), the presence of the methoxy group at the ortho position (C2) relative to the aldehyde functionality introduces unique steric and electronic properties.[1] This substitution pattern is highly valued in Medicinal Chemistry for Structure-Activity Relationship (SAR) studies, specifically for disrupting planar stacking in DNA intercalators or modulating binding affinity in kinase inhibitors.[1]

This application note details the technical handling, synthetic utility, and a validated protocol for utilizing 4-Ethoxy-2-methoxybenzaldehyde in a Claisen-Schmidt Condensation . This workflow is designed for drug discovery teams synthesizing libraries of anti-inflammatory and antidiabetic candidates.[1]

Chemical Profile & Reactivity

Understanding the electronic environment of this molecule is prerequisite to successful synthesis.[1]

PropertySpecification
IUPAC Name 4-Ethoxy-2-methoxybenzaldehyde
CAS Number 56715-73-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 72–74 °C
Solubility Soluble in DCM, EtOH, MeOH, DMSO; Insoluble in Water
Reactivity Class Electron-Rich Aromatic Aldehyde
Reactivity Analysis

The molecule features two electron-donating groups (EDGs): an ethoxy group at C4 and a methoxy group at C2.

  • Electronic Effect: The C4-ethoxy group strongly activates the carbonyl via resonance, making the aldehyde carbon less electrophilic than unsubstituted benzaldehyde.[1] This requires optimized catalysis (stronger bases or Lewis acids) for condensation reactions.[1]

  • Steric Effect: The C2-methoxy group creates steric bulk near the carbonyl. This "ortho-effect" can hinder nucleophilic attack but is advantageous for inducing atropisomerism or specific conformational locks in downstream drug targets.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the strategic utility of 4-Ethoxy-2-methoxybenzaldehyde in divergent synthesis, highlighting its transformation into Chalcones (via Claisen-Schmidt) and Stilbenes (via Wittig).

G Start 4-Ethoxy-2-methoxybenzaldehyde (CAS 56715-73-0) Rxn1 Reaction A: Claisen-Schmidt Condensation (Acetophenone/NaOH) Start->Rxn1 Base Cat. Rxn2 Reaction B: Wittig Olefination (Phosphonium Ylide) Start->Rxn2 Base/THF Rxn3 Reaction C: Reductive Amination (Amine/NaBH4) Start->Rxn3 Acid Cat. Prod1 Bioactive Chalcones (Anticancer/Anti-inflammatory) Rxn1->Prod1 Prod2 Resveratrol Analogs (Stilbenes) Rxn2->Prod2 Prod3 Benzylamine Derivs. (Kinase Inhibitors) Rxn3->Prod3

Figure 1: Divergent synthetic pathways utilizing 4-Ethoxy-2-methoxybenzaldehyde as a core scaffold.[1]

Validated Protocol: Synthesis of (E)-Chalcone Derivatives

Objective: To synthesize a library of (E)-1-(4-substituted phenyl)-3-(4-ethoxy-2-methoxyphenyl)prop-2-en-1-ones via Claisen-Schmidt condensation. Scale: 5.0 mmol (Gram-scale pilot). Rationale: This protocol uses a Phase Transfer Catalysis (PTC) approach or Ethanol/NaOH system to overcome the reduced electrophilicity caused by the electron-donating alkoxy groups.

Materials
  • Precursor: 4-Ethoxy-2-methoxybenzaldehyde (0.90 g, 5.0 mmol)[1]

  • Reagent: Acetophenone derivative (5.0 mmol) (e.g., 4'-Aminoacetophenone for antibacterial targets)

  • Catalyst: Sodium Hydroxide (NaOH) pellets (10.0 mmol, 2.0 eq)

  • Solvent: Ethanol (Absolute, 15 mL)

  • Quench: HCl (1M), Ice water

Step-by-Step Methodology
  • Preparation of Catalyst Solution:

    • Dissolve 0.4 g of NaOH in 2 mL of distilled water.[1]

    • Add this solution to 10 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Note: Pre-dissolving NaOH in water prevents the formation of ethoxide, which can lead to side reactions, though hydroxide is the active species here.[1]

  • Addition of Reactants:

    • Add the acetophenone derivative (5.0 mmol) to the stirring alkaline solution.

    • Stir for 5 minutes at Room Temperature (RT) to initiate enolate formation.

    • Critical Step: Slowly add 4-Ethoxy-2-methoxybenzaldehyde (0.90 g) portion-wise over 5 minutes.

    • Why? The 2-methoxy group provides steric hindrance.[1] Slow addition ensures the enolate attacks the aldehyde effectively without self-condensation of the ketone.[1]

  • Reaction Monitoring:

    • Stir at RT for 4–6 hours.

    • TLC Control: Mobile phase Hexane:Ethyl Acetate (7:3).[1]

    • Observation: The aldehyde spot (Rf ~0.[1]5) should disappear, and a new fluorescent spot (Chalcone) should appear (Rf ~0.3–0.4).[1]

  • Workup & Isolation:

    • Pour the reaction mixture into 50 g of crushed ice containing 2 mL of 1M HCl.

    • Mechanism:[1][2][3][4][5] Neutralization precipitates the chalcone product immediately.[1]

    • Stir vigorously for 15 minutes. The product will separate as a yellow/orange solid.[1]

    • Filter via Buchner funnel and wash with cold water (3 x 20 mL) to remove salts.[1]

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (95%).

    • Yield Expectation: 85–92%.[1]

Analytical Quality Control (QC)

To validate the synthesis, the following analytical parameters must be met. The Trans-coupling constant is the definitive proof of the (E)-isomer.[1]

1H NMR Specification (400 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityCoupling (J)Interpretation
-CHO (Precursor) 10.25Singlet-Disappears in product
Vinyl H (α) 7.60 – 7.75Doublet15.5 Hz Confirms (E)-geometry
Vinyl H (β) 7.80 – 8.00Doublet15.5 Hz Downfield due to carbonyl conjugation
-OCH3 (C2) 3.85Singlet-Diagnostic 2-methoxy peak
-OCH2- (Ethoxy) 4.10Quartet7.0 HzCharacteristic ethyl group
HPLC Purity Check
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 10 min.

  • Detection: UV @ 254 nm (aromatic) and 320 nm (chalcone enone system).[1]

Experimental Logic & Troubleshooting

Workflow Step1 Reactant Mixing (Aldehyde + Ketone + Base) Check1 TLC Check (4h) Aldehyde consumed? Step1->Check1 ActionWait Continue Stirring (Heat to 40°C if slow) Check1->ActionWait No ActionQuench Pour into Ice/HCl (Precipitation) Check1->ActionQuench Yes ActionWait->Check1 Step2 Filtration & Wash (Remove NaOH/Salts) ActionQuench->Step2 Step3 Recrystallization (EtOH) Step2->Step3 Final Pure (E)-Chalcone Step3->Final

Figure 2: Decision tree for the synthesis and purification workflow.

Troubleshooting Guide:

  • Oiling Out: If the product forms an oil upon quenching, the reaction may be incomplete, or the product has a low melting point.[1] Solution: Extract with Ethyl Acetate, dry over MgSO₄, and evaporate.[1] Recrystallize from Hexane/EtOAc.[1][6]

  • Low Yield: The 2-methoxy group steric hindrance might slow the reaction.[1] Solution: Increase temperature to 40°C or use KOH in Methanol (stronger base system).[1]

Safety & Handling

  • Hazard Identification: 4-Ethoxy-2-methoxybenzaldehyde is an irritant (Skin/Eye Irrit. 2).[1][7]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to benzoic acids upon prolonged air exposure.[1]

  • Spill Control: Absorb with sand or vermiculite.[1] Do not use combustible materials like sawdust.[1]

References

  • Synthesis of Chalcones (General Protocol): Susanti, E. et al. (2014).[1][8] "Green Synthesis of 4-Hydroxy-4'-methoxychalcone by Grinding Techniques." SciTePress. Available at: [Link][1]

  • Biological Activity of Methoxy-Chalcones: Nowakowska, Z. (2007).[1] "A review of anti-infective and anti-inflammatory chalcones." European Journal of Medicinal Chemistry, 42(2), 125-137.[1]

  • Aldehyde Reactivity & Analysis: PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde (Isomer Comparison). National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Ovicidal Activity of 2-Hydroxy-4-methoxybenzaldehyde Derivatives: Nyamwamu, L.B. et al. (2015).[1] "Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues." Journal of Mosquito Research.[1] Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Development of Novel Antibacterial Agents from 4-Ethoxy-2-methoxybenzaldehyde

Introduction: The Rationale for 4-Ethoxy-2-methoxybenzaldehyde as a Privileged Scaffold The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with distinct me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 4-Ethoxy-2-methoxybenzaldehyde as a Privileged Scaffold

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with distinct mechanisms of action. Benzaldehyde derivatives serve as versatile and highly valuable starting materials in medicinal chemistry due to their reactivity and the diverse array of chemical transformations they can undergo. The specific scaffold of 4-ethoxy-2-methoxybenzaldehyde presents a compelling starting point for the synthesis of new chemical entities with potential antibacterial properties. The presence of both ethoxy and methoxy groups on the aromatic ring modifies the electronic and lipophilic character of the molecule, which can significantly influence its biological activity. These alkoxy groups can enhance membrane permeability and may play a crucial role in the binding of the derivative to bacterial targets.

This guide provides a comprehensive overview of the synthetic strategies, characterization techniques, and biological evaluation protocols for developing novel antibacterial agents derived from 4-ethoxy-2-methoxybenzaldehyde. We will focus on the synthesis of Schiff bases and chalcones, two classes of compounds renowned for their broad-spectrum biological activities, including antibacterial effects.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and expert insights to facilitate a robust and efficient discovery workflow.

Part 1: Synthesis of Bioactive Derivatives

The aldehyde functional group of 4-ethoxy-2-methoxybenzaldehyde is the primary site for chemical modification. We will explore two principal synthetic routes: condensation with primary amines to form Schiff bases and a Claisen-Schmidt condensation with acetophenones to yield chalcones.

Synthesis of Schiff Bases via Condensation Reaction

Schiff bases, characterized by their azomethine (-C=N-) group, are a class of compounds with a wide range of pharmacological applications.[3] The imine bond is often crucial for their biological activity. The synthesis is a straightforward acid-catalyzed condensation reaction between 4-ethoxy-2-methoxybenzaldehyde and a primary amine.

  • Reagent Preparation:

    • Dissolve 4-ethoxy-2-methoxybenzaldehyde (1 equivalent) in absolute ethanol (20 mL) in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve the desired primary amine (1 equivalent) in absolute ethanol (15 mL).

  • Reaction Setup:

    • Add the ethanolic solution of the primary amine dropwise to the stirred solution of 4-ethoxy-2-methoxybenzaldehyde at room temperature.

    • Add 2-3 drops of glacial acetic acid as a catalyst to the reaction mixture.[3]

  • Reflux:

    • Fit the flask with a condenser and reflux the mixture for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Isolation and Purification:

    • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • The solid product that precipitates out is collected by filtration.

    • Wash the crude product with cold ethanol to remove unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and exhibit a wide range of biological activities, including antibacterial effects.[5] Their synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[6]

  • Reagent Preparation:

    • In a 100 mL Erlenmeyer flask, dissolve 4-ethoxy-2-methoxybenzaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in 15 mL of ethanol.

  • Reaction Setup:

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of a strong base, such as 40% NaOH or KOH, dropwise with constant stirring.[7]

  • Reaction:

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.

  • Isolation and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the crude product and recrystallize from a suitable solvent like ethanol to afford the pure chalcone.

  • Characterization:

    • Determine the melting point and characterize the purified chalcone by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start 4-Ethoxy-2-methoxybenzaldehyde Amine Primary Amine Start->Amine Condensation (Protocol 1) Acetophenone Substituted Acetophenone Start->Acetophenone Claisen-Schmidt (Protocol 2) SchiffBase Schiff Base Derivative Amine->SchiffBase Chalcone Chalcone Derivative Acetophenone->Chalcone Purification Purification & Characterization SchiffBase->Purification Chalcone->Purification

Caption: Synthetic workflow for generating Schiff base and chalcone derivatives.

Part 2: Spectroscopic Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the synthesized molecules.

  • Schiff Bases: The key characteristic peak to confirm the formation of a Schiff base is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[4] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) further confirms the reaction.

  • Chalcones: The formation of a chalcone is confirmed by the presence of a characteristic C=O stretching vibration of an α,β-unsaturated ketone in the range of 1630-1660 cm⁻¹.[8] The C=C stretching vibration of the propenone backbone is typically observed around 1550-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • Schiff Bases: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[4]

    • Chalcones: The two vinyl protons of the α,β-unsaturated system will appear as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.

  • ¹³C NMR:

    • Schiff Bases: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm.[4]

    • Chalcones: The carbonyl carbon will resonate at approximately δ 185-195 ppm. The α and β carbons of the enone system will appear at around δ 120-145 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Table 1: Expected Spectroscopic Data for a Hypothetical Schiff Base and Chalcone Derivative

Derivative ClassKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
Schiff Base ~1625 (C=N)~8.5 (s, 1H, -CH=N-)~160 (-C=N-)
Chalcone ~1650 (C=O), ~1580 (C=C)~7.5 (d, 1H, α-H), ~7.8 (d, 1H, β-H)~190 (C=O), ~125 (α-C), ~140 (β-C)

Part 3: In Vitro Antibacterial Screening

The primary goal of this research is to identify compounds with antibacterial activity. A two-tiered approach involving the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[9] The broth microdilution method is a widely accepted standard.

  • Bacterial Strain Preparation:

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[10] This assay is performed as a follow-up to the MIC assay.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[11]

Antibacterial_Screening Compound Synthesized Compound MIC MIC Assay (Protocol 3) Compound->MIC MBC MBC Assay (Protocol 4) MIC->MBC No visible growth Result Antibacterial Profile MBC->Result MoA_Investigation LeadCompound Lead Compound TargetSelection Select Bacterial Target (e.g., DNA Gyrase) LeadCompound->TargetSelection Docking Molecular Docking (Protocol 6) TargetSelection->Docking Analysis Analyze Binding Energy & Interactions Docking->Analysis Hypothesis Hypothesized Mechanism of Action Analysis->Hypothesis

Caption: In silico approach to hypothesize the mechanism of action.

Conclusion

The protocols and application notes provided in this guide offer a structured and comprehensive framework for the development of novel antibacterial agents from 4-ethoxy-2-methoxybenzaldehyde. By systematically synthesizing, characterizing, and evaluating derivatives such as Schiff bases and chalcones, researchers can efficiently identify lead compounds with promising antibacterial activity and favorable safety profiles. The integration of in silico methods can further accelerate the drug discovery process by providing valuable insights into the potential mechanisms of action, guiding the rational design of more potent and selective antibacterial agents.

References

  • Jetir.Org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Online] Available at: [Link]

  • Journal of Applied Sciences and Environmental Management. Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. [Online] Available at: [Link]

  • Scientific Research Publishing. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. [Online] Available at: [Link]

  • YouTube. Synthesis of Substituted Chalcones. [Online] 2021. Available at: [Link]

  • PubMed Central. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Online] Available at: [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • MyJurnal. SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. [Online] Available at: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Online] 2014. Available at: [Link]

  • Taylor & Francis Online. Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. [Online] Available at: [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • PubMed. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. [Online] 2023. Available at: [Link]

  • ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Online] 2022. Available at: [Link]

  • PubMed Central. Antibacterial mechanism of action and in silico molecular docking studies of Cupressus funebris essential oil against drug resistant bacterial strains. [Online] 2023. Available at: [Link]

  • Jundishapur Journal of Natural Pharmaceutical Products. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. [Online] Available at: [Link]

  • MDPI. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Online] Available at: [Link]

  • PubMed Central. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Online] 2021. Available at: [Link]

  • PubMed Central. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. [Online] Available at: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Online] Available at: [Link]

  • ResearchGate. Antibacterial mechanisms of chalcone and its derivatives. [Online] Available at: [Link]

  • PubMed Central. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Online] 2022. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. [Online] 2021. Available at: [Link]

  • MDPI. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Online] Available at: [Link]

  • RSC Publishing. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. [Online] Available at: [Link]

  • ResearchGate. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF. [Online] 2023. Available at: [Link]

  • PubMed Central. 4-Ethoxy-3-methoxybenzaldehyde. [Online] Available at: [Link]

  • IBT Bioservices. Guide to In Vitro Antibacterial Testing. [Online] Available at: [Link]

  • ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... [Online] Available at: [Link]

  • ResearchGate. SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. [Online] Available at: [Link]

  • MDPI. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. [Online] Available at: [Link]

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  • PubMed. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents. [Online] 2009. Available at: [Link]

  • ACS Omega. In Silico Molecular Docking Analysis, Cytotoxicity, and Antibacterial Activities of Constituents of Fruits of Cucumis dipsaceus. [Online] 2023. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-Ethoxy-2-methoxybenzaldehyde

This guide outlines the technical optimization for the synthesis and purification of 4-Ethoxy-2-methoxybenzaldehyde (CAS: 42924-32-3).[1][2][3][4] It focuses on regiochemical control, a common pitfall in substituting res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization for the synthesis and purification of 4-Ethoxy-2-methoxybenzaldehyde (CAS: 42924-32-3).[1][2][3][4] It focuses on regiochemical control, a common pitfall in substituting resorcinol-derived benzaldehydes.[3][4]

Technical Support Center: 4-Ethoxy-2-methoxybenzaldehyde

Topic: Process Optimization & Troubleshooting Target Molecule: 4-Ethoxy-2-methoxybenzaldehyde CAS: 42924-32-3 Molecular Weight: 180.20 g/mol Physical State: Solid (MP: 133.5–134 °C)[2][3][4]

Module 1: Synthetic Route Selection & Optimization

Q: Which synthetic pathway offers the highest regioselectivity and purity?

A: The choice depends on your starting material availability.[3][4] We recommend Route A for industrial scalability and Route B for laboratory precision starting from commodity chemicals.[3][4]

Route A: The "Scaffold" Method (Recommended)

Best for: High purity, avoiding isomer separation. This route utilizes 4-hydroxy-2-methoxybenzaldehyde as the scaffold.[2][3][4] Since the 2-methoxy group is already established, you only need to alkylate the 4-hydroxyl group.[2][3][4]

  • Step 1: Dissolve 4-hydroxy-2-methoxybenzaldehyde in Acetone (or Acetonitrile).

  • Step 2: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and Iodoethane (1.5 eq).[4]

  • Step 3: Reflux for 4–6 hours.

  • Optimization: Use Acetone as the solvent.[3][4] While DMF is faster, Acetone simplifies workup (aqueous wash precipitates the product) and avoids high-boiling solvent removal which can degrade the aldehyde.

Route B: The "De Novo" Regioselective Method

Best for: Starting from cheap 2,4-dihydroxybenzaldehyde. This route requires strict condition control to selectively ethylate the 4-position over the 2-position.[2][3][4]

  • Reagents: 2,4-Dihydroxybenzaldehyde + Ethyl Iodide.[2][3][4][5]

  • Critical Catalyst: Cesium Bicarbonate (CsHCO₃) .[3][4]

  • Mechanism: The 4-OH is more acidic (pKa ~7-8) than the 2-OH (pKa ~10, stabilized by hydrogen bonding with the carbonyl).[2][3][4] Using a mild base like CsHCO₃ in Acetonitrile at 80°C selectively deprotonates and alkylates the 4-OH.[2][3][4]

  • Step 2: Subsequent methylation of the 2-OH (using MeI/K₂CO₃) yields the target.[2][3][4]

Module 2: Critical Process Parameters (CPP)

Q: How do I prevent the formation of the 2-ethoxy-4-methoxy isomer?

A: Isomer contamination is the primary failure mode.[3][4] Follow these parameters:

ParameterRecommended SettingScientific Rationale
Base Selection K₂CO₃ (Route A) or CsHCO₃ (Route B)Strong bases (NaOH, NaH) promote non-selective alkylation (bis-alkylation).[4] Mild bases respect the pKa difference between the 2-OH and 4-OH.[2][3][4]
Temperature Reflux (56°C Acetone) Higher temperatures (>80°C in DMF) increase the kinetic energy enough to overcome the hydrogen-bond stabilization of the 2-OH, leading to unwanted side reactions.[3]
Stoichiometry 1.1 – 1.5 eq Alkyl Halide Large excesses (>2.0 eq) drive the reaction toward the bis-alkoxy impurity (2,4-diethoxybenzaldehyde or 2,4-dimethoxybenzaldehyde).[2][4]
Solvent Acetonitrile or Acetone Avoid protic solvents (Ethanol/Methanol) if using weak bases, as they solvate the anion and reduce nucleophilicity.

Module 3: Troubleshooting Guide

Q: My product has a lower melting point (<130°C). What is wrong? A: A depressed melting point indicates contamination, likely from:

  • 2-Ethoxy-4-methoxybenzaldehyde: (Isomer).[2][3][4]

  • 2,4-Diethoxybenzaldehyde: (Over-alkylated byproduct).[2][3][4] Solution: Recrystallize from Ethanol or an Ethyl Acetate/Hexane (1:3) mixture.[2][3][4] The target molecule is a solid (MP ~134°C), whereas many impurities are oils or lower-melting solids.[4]

Q: The Vilsmeier-Haack step (if making the precursor) has low yield. A: If synthesizing 4-hydroxy-2-methoxybenzaldehyde from 3-acetoxyanisole:

  • Temperature Control: The addition of POCl₃ to DMF must be done at -5°C to 0°C . Exotherms destroy the Vilsmeier reagent.[3][4]

  • Hydrolysis: Ensure the intermediate iminium salt is fully hydrolyzed. Quench the reaction mixture into ice water and stir for at least 1 hour at room temperature before extraction.

Q: I see a "bis-aldehyde" impurity. A: This occurs if the Vilsmeier formylation happens twice.[2][3][4] This is rare with alkoxybenzenes but possible if POCl₃ is in large excess (>3 eq) and temperature is high.[3][4] Restrict POCl₃ to 1.1–1.2 eq .

Module 4: Experimental Protocols

Protocol A: Synthesis from 4-Hydroxy-2-methoxybenzaldehyde
  • Charge a 3-neck flask with 4-hydroxy-2-methoxybenzaldehyde (10.0 g, 65.7 mmol) and Acetone (100 mL).

  • Add Potassium Carbonate (13.6 g, 98.5 mmol) and stir for 15 min.

  • Add Iodoethane (7.9 mL, 98.5 mmol) dropwise.

  • Reflux at 60°C for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2][3][4]

  • Workup: Cool to RT. Filter off inorganic salts.[3][4] Concentrate the filtrate.

  • Purification: Dissolve residue in minimal hot Ethanol. Cool to 0°C. Filter the white precipitate.[3][4]

  • Yield: ~90%. MP: 133–134°C.[2][3][4][6]

Protocol B: Regioselective Synthesis from 2,4-Dihydroxybenzaldehyde
  • Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in Acetonitrile (0.2 M).

  • Add Cesium Bicarbonate (1.5 eq) and Ethyl Iodide (1.1 eq).

  • Heat to 80°C for 4 hours.

  • Isolate 4-ethoxy-2-hydroxybenzaldehyde (Intermediate).

  • Methylate the intermediate using MeI (1.2 eq) and K₂CO₃ in Acetone (Reflux 2h).

Visualizing the Pathway

ReactionPathways Start_Resorcinol 2,4-Dihydroxybenzaldehyde Condition_CsHCO3 CsHCO3 / MeCN / 80°C (Regioselective Ethylation) Start_Resorcinol->Condition_CsHCO3 Start_Scaffold 4-Hydroxy-2-methoxybenzaldehyde (Scaffold) Condition_K2CO3 K2CO3 / Acetone / Reflux (Standard Ethylation) Start_Scaffold->Condition_K2CO3 Inter_4Ethoxy 4-Ethoxy-2-hydroxybenzaldehyde Condition_CsHCO3->Inter_4Ethoxy Major Product Impurity 2-Ethoxy-4-methoxybenzaldehyde (Impurity from poor regiocontrol) Condition_CsHCO3->Impurity Minor (<5%) Target 4-Ethoxy-2-methoxybenzaldehyde (Target, MP 134°C) Condition_K2CO3->Target Direct Route Step_Methylation MeI / K2CO3 (Methylation) Inter_4Ethoxy->Step_Methylation Step_Methylation->Target

Caption: Comparison of the "De Novo" regioselective route (top) vs. the direct scaffold alkylation (bottom).

References

  • Synthesis of 4-hydroxyl-2-methoxybenzaldehyde (Scaffold Preparation)

    • Patent: CN102557903A.[3][4] "Preparation method of 4-hydroxyl-2-methoxybenzaldehyde."

    • Source:[2][4]

  • Regioselective Alkylation using Cesium Bicarbonate

    • Article: "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[2][4][7][8][9] Tetrahedron Letters / NIH PubMed.[3][4]

    • Source:[2][4]

  • Synthesis of 4-Ethoxy-2-methoxybenzaldehyde (Final Step Conditions)

    • Patent: WO2007124152A2.[3][4] "Comestible compositions comprising high potency savory flavorants."[3][4] (See Example 134b).

    • Source:[2][4]

  • Physical Properties (Melting Point)

    • Patent: WO2006084246A2.[3][4] "Aromatic amides and ureas...". Confirms MP 133.5-134°C.[2][3][4]

    • Source:[2][4]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Ethoxy-2-methoxybenzaldehyde by Recrystallization

This guide provides a comprehensive, experience-driven framework for the purification of crude 4-Ethoxy-2-methoxybenzaldehyde via recrystallization. Designed for researchers, chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the purification of crude 4-Ethoxy-2-methoxybenzaldehyde via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol to offer in-depth troubleshooting, mechanistic explanations, and a self-validating methodology to ensure the highest purity of your final product.

Foundational Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1][2] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice. Ideally, impurities remain dissolved in the surrounding solvent (the "mother liquor") and are subsequently removed by filtration.[1][2]

For a compound like 4-Ethoxy-2-methoxybenzaldehyde, which is a solid at room temperature, recrystallization is an effective method to remove unreacted starting materials, side-products, and other contaminants from the synthesis, yielding a product with high purity suitable for downstream applications.

Critical Compound Properties

Understanding the physicochemical properties of 4-Ethoxy-2-methoxybenzaldehyde is the first step in designing a robust purification protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
Appearance White to tan powder or chunks[4]
Melting Point 51 - 53 °C[4]
Boiling Point 155 °C at 10 mmHg[4]
Solubility Slightly soluble in water; Soluble in many organic solvents.[4][5]

Note: The CAS number for 4-Ethoxy-2-methoxybenzaldehyde is not as commonly cited as its isomers, such as 4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2). Researchers should confirm the identity of their starting material.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for recrystallization. The choice of solvent is critical and may require preliminary screening.

Step 1: Solvent Selection - The Key to Success

The ideal solvent should exhibit high solubility for 4-Ethoxy-2-methoxybenzaldehyde at elevated temperatures and low solubility at room temperature or below.[1][2] Given the compound's aromatic ether and aldehyde functionalities, moderately polar solvents are excellent starting points.

Recommended Solvent Systems for Screening:

  • Single Solvents: Isopropanol, Ethanol, Methanol

  • Two-Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane[6][7]

Screening Procedure:

  • Place ~30 mg of your crude 4-Ethoxy-2-methoxybenzaldehyde into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as a single-solvent system.

  • If it is insoluble or sparingly soluble, heat the test tube gently (e.g., in a warm water bath).

  • Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate.

Step 2: The Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot solvent A->B C 3. Heat to boiling until fully dissolved B->C D 4. Hot Filtration (if insoluble impurities exist) C->D Optional E 5. Cool slowly to room temperature C->E If no insolubles D->E F 6. Cool further in an ice bath E->F G 7. Collect crystals via vacuum filtration F->G H 8. Wash with minimal ice-cold solvent G->H I 9. Dry crystals (air or vacuum oven) H->I

Caption: A standard workflow for the recrystallization process.

Detailed Methodology:

  • Dissolution: Place your crude 4-Ethoxy-2-methoxybenzaldehyde in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the flask in small portions, swirling and heating, until the solid is completely dissolved.[8] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[9]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[10] This prevents premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][11] Rushing this step can trap impurities.[12] Once at room temperature, you can place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Using warm or excessive solvent will dissolve your product and reduce the yield.[9]

  • Drying: Allow the crystals to dry on the filter paper with air being drawn through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses the most common problems in a question-and-answer format.

Q1: My compound will not dissolve in the hot solvent, even after adding a large amount. What should I do?

  • Probable Cause: The solvent you have selected is not a good "dissolving" solvent for your compound, even at high temperatures.

  • Solution: You must select a new solvent. Re-evaluate your solvent screening. The compound's structure suggests that highly nonpolar solvents like hexane or highly polar solvents like water may not be effective on their own. Try a different solvent from the recommended list, or consider a two-solvent system where your compound is highly soluble in one solvent (e.g., hot ethanol) and poorly soluble in the other (e.g., water).

Q2: No crystals are forming even after the solution has cooled in an ice bath. What is wrong?

  • Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[9] The solution is not supersaturated, so the compound remains in solution.

  • Solution 1: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[12] Allow it to cool again.

  • Probable Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleus).

  • Solution 2:

    • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod.[11] This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: If you have a small crystal of pure 4-Ethoxy-2-methoxybenzaldehyde, add it to the solution to induce crystallization.

Q3: An oil has formed instead of solid crystals. How can I fix this?

  • Probable Cause: The compound is "oiling out." This occurs when the boiling point of the solvent is higher than the melting point of the solute. When the solution cools to a point of supersaturation, the compound comes out of solution as a liquid (since it's above its melting point) rather than a solid. Significant impurities can also lower the melting point, contributing to this issue.[12]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional solvent (in a two-solvent system, add more of the "good" solvent).[12] This keeps the compound dissolved to a lower temperature, hopefully one below its melting point.

    • Allow the solution to cool very slowly, perhaps by insulating the flask, to encourage crystal formation.

    • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Q4: The final product has a low yield. What happened?

  • Probable Cause 1: Too much solvent was used during dissolution.[9]

  • Probable Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.[9]

  • Probable Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss in the filter paper.

  • Solution: For future experiments, be meticulous about using the minimum amount of hot solvent for dissolution and the minimum amount of ice-cold solvent for washing. Ensure all equipment for hot filtration is properly pre-heated.

Frequently Asked Questions (FAQs)

Q: How do I know what the likely impurities are in my crude 4-Ethoxy-2-methoxybenzaldehyde? A: Impurities will depend on the synthetic route used. Common impurities include unreacted starting materials (e.g., 2-hydroxy-4-methoxybenzaldehyde), reagents from side reactions, or isomers formed during synthesis.[13][14] If the synthesis involves an etherification step, you might have residual base or unreacted alkylating agents.

Q: When is a two-solvent recrystallization system necessary? A: A two-solvent system is ideal when no single solvent has the desired property of dissolving the compound when hot but not when cold.[15] In this system, you dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, you slowly add a "poor" hot solvent (in which it is insoluble) until the solution becomes slightly cloudy (the cloud point). A small addition of the "good" solvent will clarify the solution, which is then cooled to induce crystallization.[7]

Q: What are the primary safety precautions I should take? A: Benzaldehyde derivatives can be irritants.[16][17] Always handle 4-Ethoxy-2-methoxybenzaldehyde in a well-ventilated fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[17][18] Avoid inhaling the dust or vapors.[17][19]

Troubleshooting_Tree cluster_problems cluster_causes cluster_solutions Start Recrystallization Issue? P1 No Crystals Form Start->P1 P2 Compound 'Oils Out' Start->P2 P3 Low Yield Start->P3 P4 Poor Purity (Low MP, Color) Start->P4 C1 Too much solvent P1->C1 C2 Supersaturated (Needs Nucleation) P1->C2 C3 Solvent BP > Solute MP or High Impurity Load P2->C3 P3->C1 C4 Product lost during dissolution or washing P3->C4 P4->C3 C5 Crystallization too rapid P4->C5 S1 Boil off some solvent C1->S1 S2 Scratch flask or add seed crystal C2->S2 S3 Re-heat, add more 'good' solvent, cool slower or change solvent C3->S3 S4 Use minimum hot solvent and minimum ice-cold wash C4->S4 S5 Cool solution more slowly C5->S5

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-Ethoxyphenol.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Chemsrc. (2025). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • LookChem. (n.d.). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-4-anisaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Ethoxy-2-methoxybenzaldehyde Stability Profile

Executive Summary 4-Ethoxy-2-methoxybenzaldehyde is an electron-rich aromatic aldehyde used frequently as a scaffold in pharmaceutical synthesis.[1] While generally robust, it exhibits bimodal instability under acidic co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-2-methoxybenzaldehyde is an electron-rich aromatic aldehyde used frequently as a scaffold in pharmaceutical synthesis.[1] While generally robust, it exhibits bimodal instability under acidic conditions depending on the solvent system and acid strength.[1]

This guide addresses the two primary failure modes:

  • Reversible Acetalization: Occurs in alcoholic solvents with catalytic acid (Process Impurity).[1]

  • Irreversible Dealkylation: Occurs with strong mineral/Lewis acids at high temperatures (Structural Degradation).[1]

Module 1: The Acetal Trap (Solvent-Mediated Instability)[1]

Status: High Frequency Issue Severity: Moderate (Reversible)[1]

The Scenario

A researcher monitors a reaction involving 4-Ethoxy-2-methoxybenzaldehyde in methanol or ethanol using an acidic catalyst (e.g., p-TsOH, H₂SO₄) or during an acidic workup.[1]

  • Observation: The aldehyde peak (approx. 9.8 ppm in ¹H NMR) disappears or diminishes.[1]

  • Technical Reality: The aldehyde has converted into a hemiacetal or acetal .[2]

Mechanism of Failure

Electron-rich aldehydes are highly susceptible to nucleophilic attack at the carbonyl carbon.[1] In the presence of protons (


) and an alcohol (

), the carbonyl oxygen is protonated, increasing electrophilicity and inviting attack by the solvent.[1][3]

Key Characteristic: This reaction is an equilibrium process.[1] Removing water drives acetal formation; adding water drives hydrolysis back to the aldehyde.

Acetalization Aldehyde 4-Ethoxy-2-methoxybenzaldehyde (Aldehyde) Protonation Protonated Intermediate Aldehyde->Protonation + H+ Hemiacetal Hemiacetal (Unstable) Protonation->Hemiacetal + R-OH (Alcohol) Acetal Acetal/Ketal (Stable in Base) Hemiacetal->Acetal + R-OH, - H2O (Equilibrium Shift) Acetal->Aldehyde + H2O / H+ (Hydrolysis)

Figure 1: Acid-catalyzed conversion of aldehyde to acetal in alcoholic solvents.

Troubleshooting Protocol: Restoring the Aldehyde

If you suspect acetal formation (e.g., new peaks in the 3.0–4.5 ppm aliphatic region corresponding to alkoxy groups):

  • Isolate: Evaporate the alcoholic solvent.

  • Hydrolyze: Redissolve the residue in a mixture of THF:Water (1:1) .

  • Acidify: Add dilute HCl (1M) until pH < 2.

  • Stir: Agitate at Room Temperature (RT) for 30–60 minutes.

  • Monitor: Check TLC or NMR for the return of the aldehyde signal.

Module 2: Dealkylation (Structural Degradation)

Status: Critical Failure Severity: High (Irreversible)[1]

The Scenario

The user exposes the compound to strong mineral acids (HBr, HI) or Lewis acids (BBr₃, AlCl₃) generally intended for other transformations in a multi-step synthesis.[1]

  • Observation: Appearance of broad phenolic -OH signals in NMR; color shift to dark brown/black.

  • Technical Reality: Acid-mediated cleavage of the ether linkages (De-ethylation or Demethylation).[1]

Mechanism of Failure

The 4-ethoxy and 2-methoxy groups are ether linkages.[1] While stable to dilute acids (HCl, H₂SO₄) at room temperature, they are vulnerable to nucleophilic acidic cleavage at elevated temperatures or with specific counter-ions (I⁻, Br⁻).[1]

  • Regioselectivity: The 4-ethoxy group (primary alkyl) is generally cleaved via an

    
     mechanism.[1] The 2-methoxy group is sterically crowded but also susceptible.[1]
    
  • Reagents to Avoid: Hydrobromic acid (HBr), Hydroiodic acid (HI), Boron tribromide (BBr₃).[1]

Dealkylation Substrate 4-Ethoxy-2-methoxybenzaldehyde ProtonatedEther Protonated Ether Intermediate Substrate->ProtonatedEther Protonation (Fast) Acid Strong Acid (HX) (X = I, Br) Acid->ProtonatedEther Phenol 4-Hydroxy-2-methoxybenzaldehyde (Phenolic Impurity) ProtonatedEther->Phenol SN2 Attack by X- (Heat required) AlkylHalide Ethyl Halide (Byproduct) ProtonatedEther->AlkylHalide Cleavage

Figure 2: Mechanism of irreversible ether cleavage under forcing acidic conditions.[1]

Module 3: Troubleshooting & FAQ

SymptomProbable CauseDiagnostic CheckCorrective Action
Loss of Aldehyde Peak (NMR) Acetal formation due to alcoholic solvent + acid.[1]Check for disappearance of CHO (~9.8 ppm) and new alkoxy signals.Perform aqueous acid hydrolysis (see Module 1). Switch to non-nucleophilic solvents (DCM, THF).[1]
New Phenolic -OH Peak Ether cleavage (Dealkylation).[1]Ferric Chloride test (turns violet/colored) or LC-MS (Mass -28 or -14).[1]Reduce reaction temperature.[1][4] Avoid HBr/HI. Use milder acids (TFA, dilute HCl).[1]
Darkening / Tarry Residue Polymerization / Aldol Condensation.[1]LC-MS showing dimers/oligomers.[1]Lower concentration. Ensure reaction temperature is <50°C.
Conversion to Acid Air Oxidation.[1]Appearance of broad COOH peak (~11-13 ppm).[1]Degas solvents.[1] Run reaction under Nitrogen/Argon atmosphere.[1]
Frequently Asked Questions

Q1: Can I use HCl in Methanol to purify this compound? A: Proceed with caution. While HCl/MeOH is a common reagent, it will convert your aldehyde to the dimethyl acetal. If you intend to isolate the acetal, this is fine.[1] If you want the aldehyde, you must perform an aqueous workup to hydrolyze the acetal back to the carbonyl form.

Q2: Is the 4-ethoxy group or the 2-methoxy group more stable? A: Generally, the 4-ethoxy group is slightly more labile (prone to cleavage) under


 conditions (e.g., HI/Heat) because the ethyl group is a better leaving group target than the methyl in some steric environments, though both will cleave under harsh conditions.[1] In dilute mineral acids at room temperature, both are stable.[1]

Q3: I see a "doublet of doublets" in the aromatic region changing pattern. Why? A: This indicates a change in the electronic environment of the ring. If the integration remains correct but shifts, it is likely reversible acetalization.[1] If the integration changes (loss of ethyl/methyl protons), it is irreversible dealkylation.[1]

Module 4: Standardized Stability Protocol

To validate the stability of your specific lot of 4-Ethoxy-2-methoxybenzaldehyde before committing to a large-scale reaction, run this micro-scale stress test.

Materials:

  • Sample: 10 mg

  • Solvent: 0.5 mL DMSO-d6 (for direct NMR monitoring)

  • Acid: 10 µL DCl (Deuterium Chloride) or TFA[1]

Procedure:

  • T0 Scan: Dissolve 10 mg sample in DMSO-d6. Run ¹H NMR.

  • Stress: Add 10 µL acid. Shake.

  • T1 Scan (1 hour): Run ¹H NMR.

    • Pass Criteria: No change in integration of the aldehyde proton.

    • Fail Criteria: Appearance of new species >5%.[1]

  • Thermal Stress: Heat tube to 50°C for 1 hour. Run T2 Scan.[1]

    • Note: This tests for ether cleavage susceptibility.[1][4][5][6]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed data on the stability of methyl/ethyl ethers and acetal formation/hydrolysis kinetics).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for acid-catalyzed nucleophilic addition to carbonyls and ether cleavage).

  • BenchChem. (2025).[1][4] Deuterated 4-Amyloxybenzaldehyde: A Technical Guide to Stability and Storage. Link (Analogous compound stability data confirming ether linkage sensitivity to strong acids).[1]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Link (Mechanistic overview of SN1/SN2 ether cleavage pathways).

  • Chemistry LibreTexts. (2025).[1] Nucleophilic Addition of Alcohols - Acetal Formation. Link (Kinetics and mechanism of acetalization).[1]

Sources

Optimization

preventing decomposition of reagents in reactions with 4-Ethoxy-2-methoxybenzaldehyde

The following technical guide is structured as a specialized support center resource. It addresses the stability challenges inherent to electron-rich benzaldehydes, specifically 4-Ethoxy-2-methoxybenzaldehyde , and how i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the stability challenges inherent to electron-rich benzaldehydes, specifically 4-Ethoxy-2-methoxybenzaldehyde , and how its degradation products can silently destroy other reagents in your reaction matrix.[1]

Topic: Preventing Reagent Decomposition & Reaction Failure Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Silent Killer" in Your Flask

4-Ethoxy-2-methoxybenzaldehyde is a highly electron-rich aromatic aldehyde.[1] While structurally robust, its electron-donating alkoxy groups (especially at the ortho and para positions) make the carbonyl hydrogen exceptionally prone to autoxidation .[1]

The primary cause of "reagent decomposition" in reactions involving this molecule is rarely the aldehyde itself, but rather its degradation product: 4-Ethoxy-2-methoxybenzoic acid .[1]

If your aldehyde source is even partially oxidized (1–5%), the resulting carboxylic acid will:

  • Quench Organometallics: Instantly destroying Grignard or Organolithium reagents.[1]

  • Deactivate Catalysts: Protonating amine bases (e.g., piperidine in Knoevenagel condensations).[1]

  • Consume Hydrides: Reacting with NaBH₄/LiAlH₄ to release hydrogen gas, often mistaken for "vigorous reaction" rather than reagent destruction.[1]

This guide provides the protocols to detect, remove, and prevent this impurity to protect your downstream reagents.[1]

Diagnostic Workflow: Why Did My Reagent Decompose?

Before altering your reaction conditions, use this decision tree to identify if the aldehyde's purity is the root cause of reagent failure.

DiagnosticTree Start ISSUE: Reagent Decomposed / Low Yield CheckSol Is the Aldehyde Solid or Liquid? Start->CheckSol Liquid Liquid (Supercooled/Impure) CheckSol->Liquid Usually Solid Crystalline Solid CheckSol->Solid Ideally Visual Visual Check: Are there white crystals suspended in the liquid? Liquid->Visual YesCrystals DIAGNOSIS: Autoxidation Confirmed. White solid is Benzoic Acid. Reagents will be quenched. Visual->YesCrystals Yes NoCrystals Check pH of aqueous suspension Visual->NoCrystals No Acidic pH < 5 Acid Contamination Present NoCrystals->Acidic Neutral pH ~7 Aldehyde is Clean NoCrystals->Neutral Action1 PROTOCOL A: Bicarbonate Wash Required Acidic->Action1 Action2 Check Solvent/Water content Neutral->Action2

Figure 1: Diagnostic logic to determine if autoxidation-derived acid is the cause of reagent failure.

Troubleshooting & FAQs

Scenario A: "My Grignard/Lithium reagent was consumed, but I got no product."

The Mechanism of Failure: Electron-rich aldehydes are notorious for radical chain autoxidation upon exposure to air.[1] The ortho-methoxy group facilitates this by stabilizing the intermediate radical.[1] The resulting benzoic acid acts as a proton source.[1]

  • Reaction: R-MgBr + Ar-COOH → R-H (Gas) + Ar-COO-MgBr

  • Result: Your expensive nucleophile is protonated and destroyed before it can attack the carbonyl.[1]

Corrective Protocol:

  • Titrate the Aldehyde: Dissolve a small sample in neutral ethanol and check pH with wet pH paper.[1] If acidic (red/orange), purification is mandatory.[1]

  • Purification (The "Bicarb Wash"):

    • Dissolve the aldehyde in Diethyl Ether or Ethyl Acetate.[1]

    • Wash 2x with 10% aqueous NaHCO₃ (Sodium Bicarbonate).[1] Note: The acid will convert to the water-soluble sodium salt.[1]

    • Wash 1x with Brine.[1]

    • Dry over MgSO₄ and concentrate immediately before use.

Scenario B: "Sodium Borohydride (NaBH₄) bubbled violently but reduction was incomplete."

The Mechanism of Failure: NaBH₄ is stable in basic aqueous solution but decomposes rapidly in acidic media.[1]

  • Reaction: BH₄⁻ + H⁺ (from impurity) + 3H₂O → B(OH)₃ + 4H₂ (Gas)[1]

  • Observation: The "vigorous bubbling" is often misinterpreted as a fast reduction.[1] In reality, it is the destruction of the hydride reagent by the benzoic acid contaminant.[1]

Corrective Protocol:

  • Buffer the Reaction: If you cannot purify the aldehyde, add 1.0 equivalent of Triethylamine (TEA) to the reaction mixture before adding the borohydride.[1] This neutralizes the acid impurity, protecting the hydride.[1]

Scenario C: "The reaction turned black/tarry during heating."

The Mechanism of Failure: 4-Ethoxy-2-methoxybenzaldehyde is thermally sensitive in the presence of trace acids or bases, leading to polymerization or Cannizzaro-type disproportionation.[1]

  • Cause: Trace transition metals (from spatulas or needles) or strong Lewis acids can catalyze the cleavage of the ethoxy/methoxy groups (dealkylation), generating phenols (catechols) which rapidly oxidize to dark quinones.[1]

Corrective Protocol:

  • Chelation: Add 1 mol% EDTA to aqueous reaction mixtures to sequester trace metals.[1]

  • Temperature Limit: Do not exceed 80°C unless strictly necessary. Electron-rich aldehydes are prone to decarbonylation at high temperatures (>140°C).[1]

Detailed Experimental Protocols

Protocol 1: The "Safe-Handling" Reductive Amination

Designed to prevent imine hydrolysis and hydride decomposition.[1]

Reagents:

  • 4-Ethoxy-2-methoxybenzaldehyde (Purified)[1]

  • Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Dichloromethane (DCM) or DCE (Anhydrous)[1]

Step-by-Step:

  • Pre-Complexation (Critical): In a flame-dried flask under Nitrogen, dissolve the aldehyde in DCM.

  • Scavenger Addition: Add 3Å Molecular Sieves (activated).

    • Why? Electron-rich aldehydes form imines slowly.[1] The water byproduct must be removed to drive equilibrium and prevent hydrolysis.[1]

  • Amine Addition: Add the amine and stir for 2 hours at Room Temp.

    • Checkpoint: Monitor by TLC.[1] Do NOT add the reducing agent until the aldehyde spot has disappeared.[1] Adding STAB too early leads to direct reduction of the aldehyde to the alcohol (side product).[1]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride in 3 portions over 15 minutes.

    • Why? Portion-wise addition prevents localized exotherms that decompose the reagent.[1]

  • Quench: Quench with saturated NaHCO₃, not acid. Acidic quench can hydrolyze the product if the amine is sensitive.[1]

Protocol 2: Long-Term Storage of Reagents

Preventing the degradation cycle before it starts.[1]

ParameterSpecificationReason
Atmosphere Argon or NitrogenDisplaces O₂ preventing radical autoxidation.[1]
Temperature 2–8°C (Refrigerated)Slows kinetic rate of oxidation and dealkylation.[1]
Container Amber GlassBlocks UV light which initiates radical formation.[1][2]
Stabilizer BHT (0.1% w/w)Optional: Acts as a radical scavenger to terminate oxidation chains.[1]
Headspace MinimizedLess air volume equals less available oxygen.[1]

Mechanistic Visualization: The Autoxidation Cascade[1]

Understanding how the reagent decomposes helps in preventing it.[1] The diagram below illustrates the pathway from a clean aldehyde to a reagent-destroying acid.[1]

Autoxidation cluster_prevention Prevention Strategy Aldehyde 4-Ethoxy-2-methoxy benzaldehyde Radical Benzylic Radical (Stabilized by OMe) Aldehyde->Radical Light / Heat Peracid Perbenzoic Acid (Strong Oxidant) Radical->Peracid + Oxygen Acid Benzoic Acid (The Reagent Killer) Peracid->Acid + Aldehyde Reagent Your Reagent (Grignard/Amine/Hydride) Acid->Reagent Proton Transfer Oxygen O₂ (Air) DeadReagent Decomposed Reagent (Salt/Protonated) Reagent->DeadReagent Irreversible BHT Add BHT (Scavenger) Inert Inert Gas (No O₂)

Figure 2: The autoxidation pathway. Note that one molecule of peracid can oxidize a second molecule of aldehyde, accelerating the degradation.[1]

References

  • Benzaldehyde Autoxidation Mechanisms

    • Mulder, P., et al. "Mechanism of the Autoxidation of Benzaldehyde."[1] Journal of the American Chemical Society.[1]

    • Context: Explains the radical chain mechanism accelerated by electron-don
    • [1]

  • Purification of Aldehydes

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Context: Standard protocols for bicarbonate washing and distillation of sensitive aldehydes.[1]

  • Handling of Organometallics with Sensitive Substrates

    • Knochel, P., et al. "Functionalized Grignard Reagents."[1] Angewandte Chemie International Edition.

    • Context: Discusses the incompatibility of Grignard reagents with acidic protons and strategies for titr
    • [1]

  • Sodium Borohydride Decomposition Kinetics

    • Brown, H. C., et al. "Hydrolysis of Sodium Borohydride in Aqueous Solution."[1] Journal of the American Chemical Society.[1]

    • Context: Defines the pH dependence of borohydride stability.
    • [1]

Sources

Troubleshooting

troubleshooting low yield in the synthesis of dehydrozingerone derivatives

[1][2] Status: Operational Ticket ID: DHZ-SYN-OPT-001 Subject: Troubleshooting Low Yield & Impurity Profiles in Claisen-Schmidt Condensation Assigned Specialist: Senior Application Scientist, Process Chemistry Division E...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket ID: DHZ-SYN-OPT-001 Subject: Troubleshooting Low Yield & Impurity Profiles in Claisen-Schmidt Condensation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry of Failure

You are likely experiencing low yields in the synthesis of dehydrozingerone (DHZ) or its derivatives due to a misunderstanding of the competitive kinetics inherent in the Claisen-Schmidt condensation.

The synthesis involves the reaction of a phenolic aldehyde (e.g., Vanillin) with a ketone (Acetone).[1][2][3][4][5] The primary failure modes are not usually "no reaction," but rather side reactions that consume your starting material or degrade your product into oligomeric "tars."

The Three Enemies of Yield:

  • Acetone Self-Condensation: Acetone reacts with itself to form mesityl oxide and phorone, consuming the reagent and complicating purification.

  • Cannizzaro Reaction: In strong base, the aldehyde disproportionates into an alcohol and a carboxylic acid (dead ends).

  • Michael Addition (Polymerization): The product (DHZ) is an

    
    -unsaturated ketone. In the presence of excess base and heat, it becomes a Michael acceptor, leading to resinous oligomers.
    

Diagnostic Visualizer: Reaction Logic & Failure Points

The following diagram maps the mechanistic pathway and identifies where your synthesis is likely deviating.

DHZ_Mechanism Acetone Acetone (Excess) Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Aldol_Int Aldol Intermediate (Alcohol) Enolate->Aldol_Int Attack on Vanillin Mesityl Mesityl Oxide (Impurity) Enolate->Mesityl Self-Condensation (If Vanillin low conc.) Vanillin Vanillin (Electrophile) Vanillin->Aldol_Int DHZ Dehydrozingerone (Product) Aldol_Int->DHZ Dehydration (-H2O) Polymer Oligomers/Tar (Yield Loss) DHZ->Polymer Michael Addition (Excess Base/Heat)

Figure 1: Mechanistic pathway of DHZ synthesis highlighting critical side-reaction divergence points (red/dashed).

Troubleshooting Guide (Q&A)

Issue 1: "My product is a sticky, dark red/brown resin instead of a yellow solid."

Diagnosis: Uncontrolled Polymerization (Michael Addition). The Science: You generated the product, but you left it in the basic medium too long or at too high a temperature. The deprotonated acetone (or another enolate) attacked the


-carbon of your newly formed DHZ.
Corrective Action: 
  • Quench Sooner: Do not exceed 24 hours for room temperature stirring.

  • Temperature Control: If using ultrasound or heating, keep the temperature below 40°C. High heat favors polymerization over condensation.

  • Acidification: When quenching with HCl, ensure you reach pH 4-5 rapidly to neutralize the phenolate and stop Michael additions.

Issue 2: "I have low yield (<40%) and recover a lot of unreacted Vanillin."

Diagnosis: Equilibrium Reversal (Retro-Aldol) or Insufficient Nucleophile. The Science: The aldol addition step is reversible. If water accumulates or if the acetone concentration is too low, the equilibrium shifts back to the starting materials. Corrective Action:

  • Increase Acetone Ratio: Use acetone as both reagent and solvent. A molar ratio of 1:5 to 1:10 (Vanillin:Acetone) drives the reaction forward via Le Chatelier's principle.

  • Water Management: While some water is necessary to dissolve the base (NaOH/KOH), excess water hurts the yield. Use the minimum amount of water required to dissolve the base, then dilute with ethanol if necessary.

Issue 3: "The product won't precipitate after adding HCl."

Diagnosis: Solvation Effects ("Oiling Out"). The Science: Your derivative might be too soluble in the acetone-water mix, or the ionic strength is insufficient to force precipitation. Corrective Action:

  • Ice Water Crash: Pour the reaction mixture into crushed ice before adding HCl. The cold temperature reduces solubility.

  • Remove Acetone: If the volume of acetone is huge, rotovap off 50% of the acetone before acidification/pouring into water.

  • Seed Crystals: If an oil forms, scratch the glass or add a seed crystal of pure DHZ to induce nucleation.

Optimized Experimental Protocols

Method A: Standard Base-Catalyzed (Baseline Reliability)

Best for: Large scale, standard lab equipment.

  • Dissolution: Dissolve Vanillin (10g, 65 mmol) in Acetone (50 mL, ~680 mmol) . Note the large excess of acetone.

  • Catalyst Prep: Dissolve NaOH (5g) in Water (5 mL) . Cool this solution.

  • Addition: Add the NaOH solution dropwise to the stirring vanillin/acetone mixture. Crucial: Keep temperature <25°C during addition.

  • Reaction: Stopper the flask and stir at room temperature for 24 hours .

    • Checkpoint: The solution should turn clear yellow/orange. Darkening indicates tar formation.

  • Work-up: Pour the mixture into 500 mL of crushed ice + water containing 15 mL of conc. HCl .

  • Isolation: Stir vigorously. The yellow precipitate should form immediately. Filter, wash with cold water until neutral.

  • Purification: Recrystallize from Ethanol/Water (1:1) .

Method B: Ultrasound-Assisted Synthesis (High Yield Strategy)

Best for: Maximizing yield (>90%), difficult derivatives, green chemistry.

  • Setup: Place Vanillin (1 eq) and Acetone (10 eq) in a flask.

  • Catalyst: Add Pulverized KOH (1.5 eq) or a phase transfer catalyst like TBAB (catalytic amount) if using an aqueous base.

  • Irradiation: Place the flask in an ultrasonic bath (cleaning bath type is sufficient, 35-50 kHz).

  • Time: Sonicate for 10-20 minutes at ambient temperature.

    • Why this works: Cavitation collapses micro-bubbles, generating localized high energy that overcomes the activation barrier without bulk heating, minimizing polymerization.

  • Work-up: Same as Method A (Ice/HCl quench).

  • Expected Yield: 85-95%.

Comparative Data: Method Efficiency

ParameterStandard Stirring (Method A)Ultrasound Assisted (Method B)Microwave Assisted
Reaction Time 24 - 48 Hours10 - 30 Minutes2 - 5 Minutes
Typical Yield 60 - 75%85 - 96%80 - 90%
Side Products Moderate (Tars/Resins)LowModerate (if T not controlled)
Energy Efficiency LowHighHigh
Scalability HighMediumLow (Batch size limited)

Troubleshooting Decision Tree

Use this logic flow to determine your next step if an experiment fails.

Troubleshooting_Tree Start Problem Encountered Yield Low Yield (<50%) Start->Yield Purity Impure/Sticky Solid Start->Purity Check_Acetone Check Acetone Ratio Is it < 1:5? Yield->Check_Acetone Check_Temp Check Temperature Was it > 40°C? Purity->Check_Temp Increase_Acetone Action: Increase Acetone to 1:10 Ratio Check_Acetone->Increase_Acetone Yes Check_Time Check Reaction Time Was it < 12h? Check_Acetone->Check_Time No Extend_Time Action: Extend Time or Switch to Ultrasound Check_Time->Extend_Time Yes Cool_Down Action: Maintain < 25°C (Prevents Polymerization) Check_Temp->Cool_Down Yes Check_Wash Check Workup Did you wash with cold water? Check_Temp->Check_Wash No Recrystallize Action: Recrystallize (Ethanol/Water) Check_Wash->Recrystallize

Figure 2: Decision support tree for correcting common synthetic deviations.

References

  • Ramirez, P., et al. (2026).[6] Catalytic Strategies For the Synthesis of Dehydrozingerone: Structural Features and Emerging Applications—A Critical Review. ChemCatChem. Retrieved from [Link]

  • Murdiah, M., et al. (2019). Synthesized of dehydrozingerone via cross aldol condensation. ResearchGate. Retrieved from [Link]

  • Shelke, et al. (2016). Ultrasound assisted Heterocycles Synthesis. Research Journal of Chemistry and Environment. Retrieved from [Link]

  • NIH. (2024). A Study on the Photoisomerization of (E)-Dehydrozingerone and Its Derivatives. National Institutes of Health. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Spectral Analysis: 4-Ethoxy-2-methoxybenzaldehyde

Content Type: Publish Comparison Guide Subject: FT-IR Structural Validation & Isomer Differentiation Target Audience: Medicinal Chemists, Analytical Scientists, QC Professionals Executive Summary: The Ortho-Alkoxy Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: FT-IR Structural Validation & Isomer Differentiation Target Audience: Medicinal Chemists, Analytical Scientists, QC Professionals

Executive Summary: The Ortho-Alkoxy Challenge

4-Ethoxy-2-methoxybenzaldehyde (CAS: 42924-32-3) is a specialized aromatic building block, distinct from its more common isomers like Vanillin Ethyl Ether (4-Ethoxy-3-methoxybenzaldehyde) or Isovanillin derivatives . Often utilized in the synthesis of high-potency savory tastants (e.g., oxalamides) and pharmaceutical intermediates, its precise identification is critical.

In synthetic workflows, the primary analytical challenge is twofold:

  • Differentiation from Regioisomers: Distinguishing the 2-methoxy (ortho) substitution from the 3-methoxy (meta) analog.

  • Reaction Monitoring: Confirming the complete ethylation of the precursor (4-Hydroxy-2-methoxybenzaldehyde) by tracking the disappearance of the phenolic O-H stretch.

This guide provides a comparative FT-IR analysis, establishing a self-validating protocol to confirm identity and purity without immediate reliance on NMR.

Comparative Performance: FT-IR vs. Alternatives

While NMR (


H, 

C) remains the gold standard for ab initio structure elucidation, FT-IR offers superior throughput for routine identity verification and process monitoring.[1]
FeatureFT-IR (ATR/Transmission) Raman Spectroscopy

H NMR
Differentiation Power High (Fingerprint region is unique to substitution patterns)Medium (Good for symmetric bonds, less specific for polar carbonyl shifts)Definitive (Coupling constants confirm ortho/meta protons)
Throughput < 2 mins (Zero prep with ATR)< 5 mins (Fluorescence interference possible with benzaldehydes)> 15 mins (Requires deuterated solvents)
Process Suitability Excellent (In-line or at-line monitoring of O-H disappearance)Good (Non-invasive, but sensitivity to colored impurities is low)Low (Offline only)
Cost Per Analysis Negligible Low High (Solvents/Tubes)

Recommendation: Use FT-IR for incoming raw material release and reaction endpoint determination.[1] Use NMR only for initial structural characterization of new reference standards.[1]

Strategic Spectral Assignment

The identification of 4-Ethoxy-2-methoxybenzaldehyde relies on three distinct spectral zones. The "Ortho Effect" is the critical differentiator here: the methoxy group at the 2-position interacts sterically and electronically with the carbonyl group, creating a signature shift distinct from the 3-methoxy isomer.[1]

Zone A: The Carbonyl Region (1670–1700 cm⁻¹) [1]
  • Target (2-Methoxy): The carbonyl band typically appears at 1685–1695 cm⁻¹ .[1] The ortho-methoxy group can sterically hinder coplanarity, slightly reducing resonance delocalization compared to the para-only donor, potentially raising the frequency slightly vs. the 4-ethoxy-only analog.[1]

  • Isomer (3-Methoxy): In 4-Ethoxy-3-methoxybenzaldehyde, the 3-methoxy group is meta to the carbonyl and does not sterically interfere. The strong electron donation from the para-ethoxy group dominates, typically centering the C=O stretch near 1680–1685 cm⁻¹ .[1]

Zone B: The Ether Region (1200–1275 cm⁻¹) [1]
  • Asymmetric C-O-C Stretch: Both isomers show strong bands here.[1] However, the 2-methoxy derivative often displays a split or broadened band profile due to the distinct environments of the ortho (hindered) and para (exposed) ether linkages.[1]

Zone C: The Fingerprint Substitution Pattern (800–900 cm⁻¹)

This is the "Truth Region." The out-of-plane (OOP) C-H bending vibrations are dictated by the number of adjacent hydrogen atoms on the benzene ring.

  • Target (1,2,4-Substitution): Protons are at positions 3, 5, and 6.[1]

    • H5 & H6: Adjacent (Ortho coupling)

      
       Strong band ~810–830 cm⁻¹ .[1]
      
    • H3: Isolated (Meta coupling only)

      
       Distinct weak/medium band ~870–885 cm⁻¹ .[1]
      
  • Precursor (4-Hydroxy-2-methoxy): Shows a broad, intense O-H stretch at 3200–3400 cm⁻¹ (absent in the pure Target).[1]

Detailed Experimental Protocol

Objective: Validate the identity of Lot X (Target) against Reference Standard Y (Isomer).

Method A: High-Resolution ATR (Attenuated Total Reflectance)

Best for: Rapid QC of powders and oils.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]

    • Resolution: 2 cm⁻¹ (Critical to resolve closely spaced aromatic peaks).

    • Scans: 32 scans (Signal-to-noise optimization).

  • Sample Prep:

    • Place ~10 mg of sample on the crystal.[1]

    • Apply high pressure using the anvil to ensure uniform contact (benzaldehydes can be waxy/crystalline).

  • Data Acquisition:

    • Collect background (air).[1]

    • Collect sample spectrum.[1][2][3][4][5]

    • Apply ATR Correction (if comparing to transmission library data).

  • Validation Criteria (Pass/Fail):

    • Absence: No broad peak >3200 cm⁻¹ (Pass = <0.5% Precursor).[1]

    • Presence: Sharp C=O peak at 1690 ± 5 cm⁻¹.[1]

    • Differentiation: Check 800–900 cm⁻¹ region. If the dominant OOP band matches the 3-methoxy reference standard, REJECT (Isomer mismatch).

Method B: KBr Pellet (Transmission)

Best for: Resolving subtle splitting in the Fingerprint region.[1]

  • Mix 2 mg sample with 200 mg dry KBr (Spectroscopic Grade).

  • Grind to a fine powder (avoid moisture uptake).

  • Press at 10 tons for 2 minutes to form a transparent disc.

  • Record spectrum in Transmission mode.[1]

Comparative Data Summary
Functional GroupTarget: 4-Ethoxy-2-methoxy Isomer: 4-Ethoxy-3-methoxy Precursor: 4-Hydroxy-2-methoxy
O-H Stretch Absent Absent Broad, 3200–3400 cm⁻¹
C=H (Aldehyde) Doublet: 2750, 2850 cm⁻¹Doublet: 2750, 2850 cm⁻¹Doublet: 2750, 2850 cm⁻¹
C=O[6] (Carbonyl) ~1690–1695 cm⁻¹ (Ortho-shift)~1680–1685 cm⁻¹ ~1670 cm⁻¹ (H-bonded)
Ar-O-C (Ether) Strong: 1260 cm⁻¹Strong: 1265 cm⁻¹Medium (Methoxy only)
OOP C-H Bend 815 cm⁻¹ (Strong), 880 cm⁻¹ (Med) 810 cm⁻¹ (Strong), 860 cm⁻¹ (Weak)Shifted due to OH
Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying the compound and distinguishing it from its closest relatives.

FTIR_Analysis Start Unknown Sample (White/Off-white Solid) CheckOH Check 3200-3500 cm⁻¹ (O-H Stretch) Start->CheckOH HasOH Broad Band Present CheckOH->HasOH Yes NoOH No Band CheckOH->NoOH No Precursor IDENTIFIED: Precursor (4-Hydroxy-2-methoxy...) HasOH->Precursor CheckCO Check 1670-1700 cm⁻¹ (C=O Position) NoOH->CheckCO LowCO < 1685 cm⁻¹ CheckCO->LowCO Likely Meta-OMe HighCO 1690-1695 cm⁻¹ CheckCO->HighCO Likely Ortho-OMe CheckFP Check 800-900 cm⁻¹ (Fingerprint OOP) LowCO->CheckFP Target CONFIRMED: 4-Ethoxy-2-methoxybenzaldehyde HighCO->Target Pattern Match 1,2,4 Isomer SUSPECT: Isomer (4-Ethoxy-3-methoxy...) CheckFP->Isomer Pattern Match 1,3,4

Figure 1: Logic flow for the spectral discrimination of 4-Ethoxy-2-methoxybenzaldehyde from precursors and isomers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120252, 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of Benzaldehyde and Its Derivatives in Different Aggregate States. Optics and Spectroscopy, 113(2), 179–183.[1][3] (Validates the absence of intramolecular H-bonding in 2-methoxybenzaldehyde and C=O shift). Retrieved from [Link][1]

  • Paiva, E., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 26(16), 4902. (Provides comparative vibrational data for alkoxy-benzaldehydes). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Aromatic Ring Reactivity: 4-Ethoxy-2-methoxybenzaldehyde vs. 4-Methoxybenzaldehyde

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the subtle interplay of substituent effects on aromatic rings dictates reaction pathway...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the subtle interplay of substituent effects on aromatic rings dictates reaction pathways and product yields. This guide provides a detailed comparison of the reactivity of 4-ethoxy-2-methoxybenzaldehyde and 4-methoxybenzaldehyde, focusing on electrophilic aromatic substitution (EAS). We will delve into the electronic and steric factors governing their reactivity, supported by theoretical principles and a practical experimental protocol for direct comparison.

Theoretical Framework: Unpacking Substituent Electronic Effects

The reactivity of a benzene ring towards electrophiles is fundamentally governed by the electron density of the π-system. Substituents can either increase this density, thus 'activating' the ring for faster reaction, or decrease it, 'deactivating' the ring.[1][2][3] This influence is a combination of two primary electronic mechanisms: the inductive effect and the resonance effect.[4][5]

  • Inductive Effect (-I): The oxygen atoms in alkoxy groups (methoxy, ethoxy) are more electronegative than carbon and pull electron density away from the aromatic ring through the sigma bond.[4][5] This effect, on its own, is deactivating.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions.[1][4][6] This is a powerful activating effect.

For alkoxy groups, the resonance effect (+R) is significantly stronger than the inductive effect (-I), resulting in a net electron-donating character that activates the aromatic ring towards electrophilic attack.[1][6]

Comparing the Molecules:

  • 4-Methoxybenzaldehyde: This molecule features a single, strongly activating methoxy group (-OCH₃) at the para position relative to the aldehyde. The aldehyde group (-CHO) itself is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, and directing incoming electrophiles to the meta position.[7][8]

  • 4-Ethoxy-2-methoxybenzaldehyde: This derivative possesses two activating alkoxy groups. The presence of both a 4-ethoxy and a 2-methoxy group synergistically donates a significantly higher amount of electron density into the ring compared to the single methoxy group of 4-methoxybenzaldehyde.

Quantitatively, the electron-donating ability of substituents can be compared using Hammett substituent constants (σp). A more negative value indicates a stronger electron-donating effect.[9][10]

SubstituentHammett Constant (σp)
Methoxy (-OCH₃)-0.268
Ethoxy (-OC₂H₅)-0.25
(Data sourced from Wikipedia's Hammett equation page)[11]

While the Hammett constants for methoxy and ethoxy groups are very similar, with methoxy being slightly more electron-donating in this specific scale, the crucial difference lies in the cumulative effect of two such groups in 4-ethoxy-2-methoxybenzaldehyde. This leads to a clear hypothesis:

Hypothesis: The aromatic ring of 4-ethoxy-2-methoxybenzaldehyde is substantially more activated and will therefore exhibit significantly higher reactivity towards electrophiles than 4-methoxybenzaldehyde .

Experimental Verification: Competitive Nitration

To empirically test our hypothesis, a competitive reaction is the most effective method. By subjecting an equimolar mixture of the two aldehydes to a limited amount of an electrophile, the more reactive substrate will yield a greater proportion of the product.[12] Nitration is a classic electrophilic aromatic substitution reaction suitable for this comparison.[13][14]

This protocol is designed to be a self-validating system where the product ratio directly reflects the relative reactivity of the two starting materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Equimolar Mixture Dissolve 1 mmol of 4-methoxybenzaldehyde and 1 mmol of 4-ethoxy-2-methoxybenzaldehyde in 10 mL of glacial acetic acid. prep2 Cooling Cool the mixture to 0-5°C in an ice-water bath. prep1->prep2 react2 Addition Add the nitrating mixture dropwise to the aldehyde solution over 15 minutes, maintaining the temperature below 10°C. react1 Prepare Nitrating Agent Slowly add 0.8 mmol of concentrated HNO₃ to 0.5 mL of concentrated H₂SO₄, pre-cooled to 0°C. react1->react2 react3 Stirring Stir the reaction mixture at 0-5°C for 30 minutes after addition is complete. react2->react3 work1 Quenching Pour the reaction mixture over 50 g of crushed ice. react3->work1 work2 Extraction Extract the aqueous mixture with dichloromethane (3 x 20 mL). work1->work2 work3 Washing & Drying Wash the combined organic layers with saturated NaHCO₃ solution, then dry over anhydrous MgSO₄. work2->work3 work4 Analysis Analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS). work3->work4

Caption: Workflow for the competitive nitration experiment.

Causality Behind Experimental Choices:

  • Equimolar Amounts: Ensures that the initial concentrations do not bias the reaction.

  • Limiting Reagent (HNO₃): Using a sub-stoichiometric amount of the nitrating agent is crucial. This ensures the aldehydes are in competition for the electrophile, allowing the more reactive species to dominate the product formation.[12]

  • Low Temperature (0-10°C): Nitration is a highly exothermic reaction. Maintaining a low temperature prevents over-reaction, decomposition of starting materials, and the formation of unwanted byproducts.[15]

  • GC-MS Analysis: This technique is ideal for separating the nitrated products and identifying them based on their mass spectra, allowing for accurate quantification of the product ratio.

The analysis is expected to show a significantly higher yield of nitrated 4-ethoxy-2-methoxybenzaldehyde compared to nitrated 4-methoxybenzaldehyde.

AnalyteExpected Relative Peak Area (%)
Nitrated 4-ethoxy-2-methoxybenzaldehyde> 85%
Nitrated 4-methoxybenzaldehyde< 15%
Unreacted Starting MaterialsPresent

This outcome would provide strong experimental evidence that the di-substituted aldehyde is far more reactive. The electrophilic attack will be directed by the powerful activating groups to the positions ortho and para to them. For 4-ethoxy-2-methoxybenzaldehyde, all activating groups direct to positions 3 and 5, making these the likely sites of nitration.

Mechanistic Interpretation

The difference in reactivity can be visualized by examining the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the rate-determining step of the electrophilic attack.

G cluster_A 4-Methoxybenzaldehyde cluster_B 4-Ethoxy-2-methoxybenzaldehyde cluster_legend Legend A_start Ring A + E⁺ A_inter Intermediate A (1 Activating Group) A_start->A_inter ΔG‡ (High) A_prod Product A A_inter->A_prod B_inter Intermediate B (2 Activating Groups) B_start Ring B + E⁺ B_start->B_inter ΔG‡ (Low) B_prod Product B B_inter->B_prod E_plus E⁺ = Electrophile Delta_G ΔG‡ = Activation Energy

Caption: Comparative energy profile for electrophilic substitution.

The two alkoxy groups in 4-ethoxy-2-methoxybenzaldehyde are better able to stabilize the positive charge of the arenium ion intermediate through resonance than the single methoxy group in 4-methoxybenzaldehyde. This increased stabilization lowers the activation energy (ΔG‡) of the reaction, leading to a much faster reaction rate, as depicted in the energy profile diagram above.

Conclusion and Implications

Based on a robust theoretical framework and verifiable experimental design, 4-ethoxy-2-methoxybenzaldehyde is unequivocally more reactive towards electrophilic aromatic substitution than 4-methoxybenzaldehyde . The cumulative electron-donating effects of its two alkoxy substituents create a highly electron-rich aromatic system that readily undergoes reaction.

For researchers in drug development and process chemistry, this enhanced reactivity has significant implications:

  • Milder Reaction Conditions: Syntheses involving electrophilic substitution on 4-ethoxy-2-methoxybenzaldehyde can often be performed under milder conditions (e.g., lower temperatures, less aggressive catalysts) than those required for 4-methoxybenzaldehyde.

  • Higher Yields and Selectivity: The strong activation and directing effects can lead to higher yields and improved regioselectivity, simplifying purification processes.

  • Scaffold Development: Its high reactivity makes it an excellent starting material for building molecular complexity, allowing for the efficient introduction of new functional groups onto the aromatic core.

Understanding these fundamental reactivity differences is paramount for the rational design of synthetic routes, enabling chemists to optimize reaction conditions and achieve their synthetic goals with greater efficiency and control.

References

  • Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]

  • Moodie, R. B., Schofield, K., & Tobin, J. B. (1977). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Vassar College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring?. Retrieved from [Link]

  • YouTube. (2022). Electrophilic substitution reactions of benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

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Validation

A Comparative Guide to the Electronic Effects of Ethoxy vs. Methoxy Groups on Benzaldehyde Reactivity

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications can impact molecular reactivity is paramount. This guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications can impact molecular reactivity is paramount. This guide provides an in-depth analysis of the electronic effects of two common alkoxy substituents, methoxy (-OCH₃) and ethoxy (-OC₂H₅), on the reactivity of the benzaldehyde scaffold. While often considered electronically similar, their minor differences in size and inductive effects can lead to discernible variations in reaction outcomes, a critical consideration in the precise art of molecule design and synthesis.

Core Principles: The Duality of Alkoxy Electronic Influence

The reactivity of the aldehyde functional group in p-methoxybenzaldehyde (anisaldehyde) and p-ethoxybenzaldehyde is primarily governed by the electronic and steric properties of the para-substituted alkoxy group. Both the methoxy and ethoxy groups exhibit a dual electronic nature:

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance. This +R effect increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution. Crucially, this electron-donating resonance also extends to the carbonyl group, which has a significant impact on its reactivity.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the alkoxy group withdraws electron density from the benzene ring through the sigma bond. This -I effect is distance-dependent and weakens with increasing distance from the substituent.

For alkoxy groups, the resonance effect is significantly stronger than the inductive effect, resulting in a net electron-donating character.[1] This net donation of electron density to the aromatic ring deactivates the carbonyl carbon towards nucleophilic attack by increasing its electron density and reducing its electrophilicity compared to unsubstituted benzaldehyde.[2][3]

Caption: Dueling electronic effects of alkoxy groups on benzaldehyde.

A Tale of Two Alkoxys: Methoxy vs. Ethoxy

While both methoxy and ethoxy groups are net electron-donating, their subtle differences can influence reactivity.

Electronic Similarity: The primary resonance effect originates from the oxygen atom directly attached to the aromatic ring, which is identical for both groups. Consequently, their electronic effects are very similar. This is quantitatively reflected in their Hammett constants (σp), which are measures of the electronic influence of a substituent on the reactivity of a functional group on an aromatic ring.

SubstituentHammett Constant (σp)
Methoxy (-OCH₃)-0.27
Ethoxy (-OC₂H₅)-0.25

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The slightly less negative σp value for the ethoxy group suggests it is a marginally weaker electron-donating group than the methoxy group. This can be attributed to the slightly greater electron-withdrawing inductive effect of the ethyl group compared to the methyl group. However, this difference is minimal and in many reactions, the electronic effects of methoxy and ethoxy groups are considered practically indistinguishable.

Steric Hindrance: The most significant difference between the two groups is their size. The ethoxy group is bulkier than the methoxy group. This steric hindrance can play a role in reactions where the approach of a reagent to the aldehyde functional group or the ortho positions of the aromatic ring is sterically demanding.[1][4][5]

Comparative Reactivity in Key Reactions

The interplay of these electronic and steric factors dictates the relative reactivity of p-methoxybenzaldehyde and p-ethoxybenzaldehyde in various organic transformations.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, such as the Wittig reaction or aldol condensation, the rate-determining step often involves the attack of a nucleophile on the electrophilic carbonyl carbon.[3] As both methoxy and ethoxy groups are electron-donating, they decrease the electrophilicity of the carbonyl carbon, making both p-methoxybenzaldehyde and p-ethoxybenzaldehyde less reactive than unsubstituted benzaldehyde.[1][2]

Reactivity Trend: Benzaldehyde > p-Ethoxybenzaldehyde ≈ p-Methoxybenzaldehyde

Due to their very similar electronic effects, the reactivity of p-methoxybenzaldehyde and p-ethoxybenzaldehyde in nucleophilic additions is expected to be comparable.[1] Any minor difference would likely arise from the slightly greater steric hindrance of the ethoxy group, which could further disfavor the approach of a bulky nucleophile, making the ethoxy derivative marginally less reactive. However, for most common nucleophiles, this steric difference is unlikely to cause a significant divergence in reactivity.

Oxidation Reactions

Conversely, the oxidation of benzaldehydes to carboxylic acids is generally accelerated by electron-donating substituents. These groups can stabilize the electron-deficient transition state of the oxidation reaction. Therefore, both p-methoxybenzaldehyde and p-ethoxybenzaldehyde are more reactive towards oxidation than unsubstituted benzaldehyde.

Reactivity Trend: p-Methoxybenzaldehyde ≈ p-Ethoxybenzaldehyde > Benzaldehyde

Given their similar electron-donating abilities, the rates of oxidation for p-methoxybenzaldehyde and p-ethoxybenzaldehyde are expected to be very similar.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of p-methoxybenzaldehyde and p-ethoxybenzaldehyde, the following experimental protocols can be employed. These are designed to be self-validating by including unsubstituted benzaldehyde as a benchmark.

Protocol 1: Comparative Wittig Reaction

The Wittig reaction provides an excellent platform for comparing the susceptibility of aldehydes to nucleophilic attack by a phosphorus ylide.[6][7][8][9]

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_analysis Analysis Phosphonium_Salt Methyltriphenylphosphonium bromide Base n-Butyllithium in THF Phosphonium_Salt->Base Deprotonation Ylide Methylenetriphenylphosphorane (ylide) Base->Ylide Aldehyde Benzaldehyde, p-Methoxybenzaldehyde, or p-Ethoxybenzaldehyde Ylide->Aldehyde Nucleophilic Attack Reaction_Mixture Reaction at 0°C to RT Aldehyde->Reaction_Mixture Quench Quench with sat. NH4Cl Reaction_Mixture->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Analysis GC-MS analysis for conversion Extraction->Analysis

Caption: Workflow for the comparative Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Benzaldehyde

  • p-Methoxybenzaldehyde

  • p-Ethoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the suspension to 0°C. Slowly add n-BuLi (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the orange-red ylide solution.

  • Wittig Reaction: In three separate, identical reaction vessels, each containing the prepared ylide solution (1.0 eq), add the internal standard. Cool the solutions to 0°C. To each vessel, add a solution of the respective aldehyde (benzaldehyde, p-methoxybenzaldehyde, or p-ethoxybenzaldehyde, 1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Take aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Work-up of Aliquots: Quench each aliquot with saturated aqueous NH₄Cl. Extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the percentage conversion of each aldehyde at each time point by comparing the peak area of the aldehyde to that of the internal standard. Plot percentage conversion versus time to determine the relative reaction rates.

Expected Outcome: The rate of disappearance of the aldehydes will follow the order: Benzaldehyde > p-Ethoxybenzaldehyde ≈ p-Methoxybenzaldehyde.

Protocol 2: Comparative Oxidation with Tollens' Reagent

Tollens' test provides a qualitative and semi-quantitative method to compare the ease of oxidation of aldehydes.[10] The rate of formation of the silver mirror can be used as an indicator of reactivity.

Materials:

  • Silver nitrate (AgNO₃) solution (5%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ammonia solution (2 M)

  • Benzaldehyde

  • p-Methoxybenzaldehyde

  • p-Ethoxybenzaldehyde

  • Deionized water

  • Test tubes

Procedure:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% AgNO₃ solution. Add one drop of 10% NaOH solution to form a precipitate of silver oxide. Add 2 M ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is freshly prepared Tollens' reagent.

  • Reaction: Prepare three identical test tubes, each containing 1 mL of the freshly prepared Tollens' reagent. To each test tube, add 5 drops of the respective aldehyde (benzaldehyde, p-methoxybenzaldehyde, or p-ethoxybenzaldehyde).

  • Observation: Place all three test tubes simultaneously in a warm water bath (around 60°C) and observe the rate of formation of a silver mirror on the inner surface of the test tubes.

  • Data Analysis: Record the time taken for the first appearance of the silver mirror and the time for its complete formation for each aldehyde. A faster rate of formation indicates a higher reactivity towards oxidation.

Expected Outcome: The rate of silver mirror formation will follow the order: p-Methoxybenzaldehyde ≈ p-Ethoxybenzaldehyde > Benzaldehyde.

Conclusion

References

  • CDN Science Publishing. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • MDPI. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Available at: [Link]

  • Filo. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Available at: [Link]

  • ResearchGate. Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. Available at: [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • ResearchGate. Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study. Available at: [Link]

  • SciELO. The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Available at: [Link]

  • ResearchGate. Condensation reaction of benzaldehyde with p-nitroacetophenone. Available at: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • Chemistry Stack Exchange. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? Available at: [Link]

  • International Journal of Electrochemical Science. Pt-MWCNTs as electrocatlyst for Oxidation of p- methoxytoluene (p-MT) to p-methoxybenzaldehyde (p-MeOBA). Available at: [Link]

  • ResearchGate. Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). Available at: [Link]

  • YouTube. CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. Available at: [Link]

  • BYJU'S. Tests for Aldehydes and Ketones. Available at: [Link]

  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • ResearchGate. Synthesis of alkoxy substituted benzaldehyde derivatives 1 c‐e. Available at: [Link]

  • Semantic Scholar. An experimental study of nucleophilic addition to formaldehyde in the gas phase. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of 4-Ethoxy-2-methoxybenzaldehyde Purity by HPLC

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-Ethoxy-2-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 4-Ethoxy-2-methoxybenzaldehyde purity against other analytical techniques. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Critical Role of Purity in Synthesis

4-Ethoxy-2-methoxybenzaldehyde is often synthesized via the Williamson ether synthesis, starting from 2-hydroxy-4-methoxybenzaldehyde and an ethylating agent. Understanding this synthetic route is paramount as it informs the potential impurity profile.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-hydroxy-4-methoxybenzaldehyde.

  • By-products of Ethylation: Diethyl ether or other products from side reactions of the ethylating agent.

  • Over-Alkylated Products: Impurities where other reactive sites on the molecule may have been ethylated.

  • Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid (4-ethoxy-2-methoxybenzoic acid) can occur upon exposure to air and light.

The presence of these impurities can have cascading effects on a multi-step synthesis, leading to lower yields, the formation of complex and difficult-to-remove impurities in downstream steps, and potential safety concerns. Therefore, a highly selective and sensitive analytical method is required to ensure the purity of this critical intermediate.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility.[1] For a non-volatile, polar compound like 4-Ethoxy-2-methoxybenzaldehyde, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The principle of RP-HPLC lies in the partitioning of the analyte between a non-polar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[2][3] More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Designing a Robust HPLC Method: A Causal Approach

The development of a reliable HPLC method is not a matter of chance but of deliberate, scientifically-driven choices.

Caption: Workflow for HPLC Method Development.

1. Column Selection: The Heart of the Separation

The choice of the stationary phase is critical. For aromatic aldehydes, a C18 (octadecyl) column is a standard and effective choice, offering excellent hydrophobic retention.[2][3] A column with a 5 µm particle size and dimensions of 250 x 4.6 mm provides a good balance between resolution, backpressure, and analysis time.

2. Mobile Phase Optimization: Driving the Separation

An isocratic mobile phase (constant composition) can be effective, but a gradient elution (composition changes over time) often provides superior resolution, especially for separating impurities with a range of polarities. A common starting point is a gradient of acetonitrile and water. The acidic nature of many potential impurities, such as the corresponding carboxylic acid, can be controlled by adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to ensure consistent peak shapes.

3. Detector Selection and Wavelength: Seeing the Unseen

The presence of the aromatic ring and the carbonyl group in 4-Ethoxy-2-methoxybenzaldehyde results in strong UV absorbance. A UV-Vis detector is, therefore, the most appropriate choice. To determine the optimal wavelength for detection, a UV scan of the analyte should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the main component and its impurities.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is based on established methods for similar substituted benzaldehydes and is designed to be validated according to ICH Q2(R2) guidelines.[4][5][6]

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for aromatic compounds, providing good resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 40% BTo elute a range of polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detector UV-Vis at 254 nm (or λmax)High sensitivity for the analyte and related impurities.
Injection Vol. 10 µLStandard injection volume.

Method Validation Parameters (as per ICH Q2(R2)):

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6]

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Peak purity analysis, no interference from blank or placebo.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To determine the closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

graph Validation_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

subgraph "Method Development" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MD [label="Optimized HPLC Method"]; }

subgraph "Validation Protocol" { node [fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; }

subgraph "Data Analysis & Reporting" { node [fillcolor="#34A853", fontcolor="#FFFFFF"]; DA [label="Statistical Analysis of Results"]; Report [label="Validation Report"]; }

MD -> Specificity; MD -> Linearity; MD -> Accuracy; MD -> Precision; MD -> LOD_LOQ; MD -> Robustness;

Specificity -> DA; Linearity -> DA; Accuracy -> DA; Precision -> DA; LOD_LOQ -> DA; Robustness -> DA;

DA -> Report; }

Caption: Logical Flow of HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is the preeminent technique for this application, a comprehensive guide must consider alternatives to justify its selection.

TechniquePrincipleAdvantages for 4-Ethoxy-2-methoxybenzaldehydeDisadvantages for 4-Ethoxy-2-methoxybenzaldehyde
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for isomers and related impurities, robust, and widely available.Moderate sensitivity compared to MS.
Gas Chromatography (GC-MS) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents). MS provides structural information.[3][7][8]Requires derivatization for non-volatile impurities; high temperatures can cause degradation of thermally labile compounds.[3]
Ultra-Performance Liquid Chromatography (UPLC-MS) Similar to HPLC but uses smaller particles, resulting in higher resolution and faster analysis times.[9]Increased throughput, higher sensitivity with MS detection, and better resolution of closely eluting impurities.[9][10]Higher initial instrument cost and more complex operation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and low-cost for qualitative screening.Not quantitative, lower resolution compared to HPLC.

Causality in Technique Selection:

For routine quality control and purity validation of 4-Ethoxy-2-methoxybenzaldehyde, RP-HPLC with UV detection offers the optimal balance of performance, cost, and robustness. Its ability to separate non-volatile, structurally similar impurities without derivatization makes it superior to GC-MS for this specific application. While UPLC-MS provides enhanced performance, the additional cost and complexity may not be necessary for routine purity assessments unless extremely low-level impurities need to be identified and quantified.

Conclusion

The validation of 4-Ethoxy-2-methoxybenzaldehyde purity is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated RP-HPLC method provides a reliable and robust system for this purpose. By understanding the underlying principles of the analytical technique and the potential impurity profile of the analyte, scientists can design and implement a self-validating method that meets the stringent requirements of the pharmaceutical industry. This guide has provided a framework for not only performing this analysis but also understanding the scientific rationale behind each step, empowering researchers to confidently assess the purity of this important synthetic intermediate.

References

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. (2025). ResearchGate. [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (2012).
  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (2019).
  • HPLC chromatograms showing separation of... (n.d.). ResearchGate. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2012). National Center for Biotechnology Information. [Link]

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  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2021). MDPI. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. [Link]

  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. (2001). Journal of Liquid Chromatography & Related Technologies. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Ethoxy-2-methoxybenzaldehyde

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethoxy-2-methoxybenzaldehyde, ensuring the protection of personnel and the environment.

Hazard Profile and Waste Characterization: Why Special Disposal is Necessary

Understanding the "why" is crucial for adherence to safety protocols. 4-Ethoxy-2-methoxybenzaldehyde, like its parent compound benzaldehyde and its isomers, must be treated as hazardous waste. This is due to a consistent hazard profile across this chemical class.

Based on data from analogous compounds, 4-Ethoxy-2-methoxybenzaldehyde should be presumed to:

  • Cause skin irritation (Category 2).[1][2]

  • Cause serious eye irritation (Category 2A).[1][2]

  • Potentially cause respiratory irritation.[1]

  • Be harmful to aquatic life, possibly with long-lasting effects.[1]

Therefore, disposing of this chemical down the drain or in standard trash is strictly prohibited.[3] Such actions can harm aquatic ecosystems and compromise water treatment systems. The primary directive is to manage all forms of this chemical waste—pure substance, contaminated materials, and container rinsate—through a licensed hazardous waste disposal service.[2][4][5]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 4-Ethoxy-2-methoxybenzaldehyde for any purpose, including disposal preparation, ensure that the proper Personal Protective Equipment (PPE) is worn. The causality is simple: creating a barrier between you and the chemical is the most effective way to prevent exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation.[1]
Eye & Face Protection Safety glasses with side shields or, preferably, chemical safety goggles. A face shield may be required for bulk transfers.To prevent splashes from causing serious eye irritation.[2]
Skin & Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area. Use if vapors or mists are generated.Substituted benzaldehydes can cause respiratory irritation. All waste handling should occur in a chemical fume hood or ventilated area.[1][6]

Disposal Workflow: A Step-by-Step Guide

The proper disposal path depends on the form of the waste: unused product, contaminated materials from a spill, or an empty container. Follow the logical flow below to determine the correct procedure.

DisposalWorkflow cluster_types Waste Form cluster_actions Disposal Protocol start Identify Waste Type unused_product Unused or Expired 4-Ethoxy-2-methoxybenzaldehyde spill_debris Contaminated Spill Debris (e.g., absorbent, PPE) empty_container "Empty" Original Container package_waste Step 4.1: Package and Label as Hazardous Chemical Waste unused_product->package_waste spill_debris->package_waste rinse_container Step 4.2: Triple Rinse Container empty_container->rinse_container storage Store waste in a designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles. package_waste->storage collect_rinsate Collect all rinsate into a waste container rinse_container->collect_rinsate manage_rinsed_container Dispose of rinsed container per institutional policy (e.g., glass recycling) rinse_container->manage_rinsed_container collect_rinsate->package_waste Rinsate is hazardous waste pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. storage->pickup

Sources

Handling

Personal protective equipment for handling 4-Ethoxy-2-methoxybenzaldehyde

CAS: 42924-32-3 | Formula: C₁₀H₁₂O₃ | State: Solid (Powder)[1][2] Executive Safety Summary Critical Distinction: Do not confuse this compound with Ethyl Vanillin (4-Ethoxy-3-methoxybenzaldehyde).[1][2][3] While structura...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42924-32-3 | Formula: C₁₀H₁₂O₃ | State: Solid (Powder)[1][2]

Executive Safety Summary

Critical Distinction: Do not confuse this compound with Ethyl Vanillin (4-Ethoxy-3-methoxybenzaldehyde).[1][2][3] While structurally similar, the 2-methoxy substitution pattern alters metabolic and sensitization profiles.[1][2][3] This guide addresses the specific hazards of the 2-methoxy isomer.

Hazard Profile (Analog-Derived):

  • Primary Risks: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Respiratory (Category 3).[2][3][4]

  • Sensitization Warning: As a benzaldehyde derivative, this compound possesses a reactive carbonyl group capable of forming Schiff bases with skin proteins, posing a risk of allergic contact dermatitis.[2][3]

  • Physical State: Solid powder.[3] Inhalation of dust is the primary exposure vector during pre-reaction handling.[3]

PPE Matrix & Selection Logic

Scientific Rationale: Standard nitrile gloves are sufficient for the neat solid but may fail rapidly when the aldehyde is dissolved in organic synthesis solvents.[3]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solid) Nitrile (≥ 4 mil) Excellent resistance to dry organic solids.[1][2][3] Aldehydes do not permeate dry nitrile rapidly.[3]
Hand Protection (Solution) Laminate (Silver Shield) or Double Nitrile If dissolved in DCM/Chloroform : Nitrile fails (<5 min).[3] Use Laminate.[3] If dissolved in Methanol/Ethyl Acetate : Double Nitrile is acceptable.[3]
Respiratory N95 / P100 Mask (Outside Hood)Essential during weighing to prevent sensitization via mucosal absorption.[3]
Eye / Face Safety Goggles (Not just glasses)Fine organic dust can bypass side shields.[3] Goggles seal the ocular cavity against irritant dust.[3]
Body Lab Coat (Buttoned) + Tyvek Sleeves Covers wrist gap between glove and coat; prevents cuff contamination.[3]
Operational Workflow & Engineering Controls

This workflow integrates safety controls directly into the experimental procedure to create a self-validating safety system.

Phase A: Storage & Stability
  • Condition: Store under inert atmosphere (Nitrogen/Argon). Benzaldehydes oxidize to benzoic acids upon air exposure, changing stoichiometry.[3]

  • Location: Flammables cabinet (due to potential organic dust flammability).[3] Keep away from strong oxidizers and strong bases.[3][4][5]

Phase B: Weighing & Transfer (High Risk Step) [1][3]
  • Control: Use a Static-Dissipative Weighing Funnel .[1][3]

  • Protocol:

    • Place balance inside the fume hood if possible.[3] If not, wear N95.[3]

    • Use an antistatic gun on the weighing boat to prevent "flying powder."[3]

    • Wipe Down: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust.[1][3]

Phase C: Reaction & Synthesis
  • Solvent Choice: If using Dichloromethane (DCM), change gloves immediately upon any splash.[3]

  • Quenching: Aldehyde reactions often involve reducing agents (NaBH₄) or nucleophiles.[3] Ensure quenching is exothermic-controlled.

Phase D: Waste Disposal
  • Classification: Non-Halogenated Organic Waste (unless mixed with DCM).[3]

  • Deactivation: Rinse glassware with Acetone, then wash with soap/water.[3] The aldehyde residue is persistent; do not rely on water alone.[3]

Visualized Safety Workflow

SafetyProtocol Risk 1. Risk Assessment (Solid Irritant / Sensitizer) PPE 2. PPE Selection (Nitrile for Solid / Laminate for Solvents) Risk->PPE Defines Barrier Engineering 3. Engineering Controls (Fume Hood / Antistatic) PPE->Engineering Supports Action 4. Handling Procedure (Weigh -> Dissolve -> React) Engineering->Action Enables Safe Work Action->Risk Re-evaluate if Scale Increases Disposal 5. Waste Stream (Organic Solvents) Action->Disposal Post-Reaction

Caption: Operational logic flow ensuring barrier protection adapts to the chemical state (solid vs. solution).

Emergency Response Procedures
  • Ocular Exposure:

    • Immediate Action: Flush with water for 15 minutes .[3][4][5][6][7]

    • Mechanism:[1] Aldehydes bind to corneal proteins.[3] Immediate dilution is critical to prevent permanent opacity.[3]

  • Skin Contact:

    • Action: Wash with soap and water.[3][4][5][7] Do not use alcohol (ethanol/isopropanol) to wash skin; alcohols can increase skin permeability to aldehydes, driving the chemical deeper into the dermis.[2][3]

  • Spill (Solid):

    • Wet the powder with a mist of water or inert oil to prevent dust clouds, then wipe up.[3] Do not dry sweep.[3]

References
  • PubChem. (2025).[3] Compound Summary: 4-Ethoxy-2-methoxybenzaldehyde (CAS 42924-32-3).[1][2][3][8][9] National Library of Medicine.[3] [Link][3]

  • U.S. Dept of Energy. (2018).[3] Glove Selection Guide: Chemical Resistance of Nitrile vs. Laminate.[3][Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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